4-(2-chloroethoxy)benzoyl Chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
4-(2-chloroethoxy)benzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2 |
InChI Key |
XPMZFKWAFWMRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCCCl |
Origin of Product |
United States |
Foundational & Exploratory
4-(2-chloroethoxy)benzoyl chloride CAS number search
Technical Whitepaper: Synthesis, Chemoselectivity, and Application of 4-(2-Chloroethoxy)benzoyl Chloride (CAS 65136-50-7)
Executive Summary
In advanced pharmaceutical synthesis, the strategic selection of bifunctional intermediates dictates the efficiency, safety, and scalability of the entire synthetic route. 4-(2-Chloroethoxy)benzoyl chloride (CAS 65136-50-7)[1] serves as a highly versatile, bifunctional electrophile. As a Senior Application Scientist, I approach the utilization of this compound not merely as a sequence of chemical additions, but as an exercise in chemoselectivity. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the synthesis and application of this critical intermediate, primarily utilized in the construction of dialkylaminoethoxy pharmacophores found in antiarrhythmic and selective estrogen receptor modulator (SERM) drug classes[2][3].
Physicochemical Profiling
Accurate identification and handling of 4-(2-chloroethoxy)benzoyl chloride require a strict understanding of its physical parameters. The following table summarizes its core quantitative data and synthetic relevance.
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Name | 4-(2-chloroethoxy)benzoyl chloride | Standard IUPAC nomenclature for regulatory filing. |
| CAS Registry Number | 65136-50-7[1] | Unique identifier for procurement and safety data. |
| Precursor CAS Number | 65136-51-8[4] | Corresponds to the stable 4-(2-chloroethoxy)benzoic acid. |
| Molecular Formula | C9H8Cl2O2 | Indicates bifunctional halogenation (acyl and alkyl). |
| Molecular Weight | 219.06 g/mol | Essential for precise stoichiometric calculations. |
| Reactivity Profile | Highly moisture-sensitive | Rapidly hydrolyzes back to CAS 65136-51-8 in the presence of water. |
Mechanistic Role in Drug Development: Orthogonal Reactivity
The true synthetic value of 4-(2-chloroethoxy)benzoyl chloride lies in its orthogonal reactivity profile. It possesses two distinct electrophilic centers that can be addressed sequentially without the need for protecting groups:
-
The Acyl Chloride (Hard Electrophile): The carbonyl carbon is highly electron-deficient and reacts rapidly with hard nucleophiles (like primary amines or alcohols). It also participates seamlessly in Lewis acid-catalyzed Friedel-Crafts acylations to build aryl ketone backbones[2].
-
The 2-Chloroethoxy Group (Soft Electrophile): The primary alkyl chloride is a softer electrophile. It remains completely intact during the initial acylation step. Once the core scaffold is built, this site is subjected to nucleophilic aliphatic substitution (
) using secondary amines (e.g., diethylamine or piperidine) under thermal conditions to generate the final active pharmaceutical ingredient (API)[5][6].
Experimental Workflows & Self-Validating Protocols
A chemical protocol is only as reliable as its built-in validation mechanisms. The following methodologies detail the synthesis of the intermediate and its downstream application, ensuring absolute trustworthiness at every step.
Protocol A: Synthesis of 4-(2-Chloroethoxy)benzoyl Chloride (CAS 65136-50-7)
Causality: The conversion of 4-(2-chloroethoxy)benzoic acid to its corresponding acyl chloride requires a halogenating agent. Thionyl chloride (
-
Preparation: Suspend 1.0 equivalent of 4-(2-chloroethoxy)benzoic acid (CAS 65136-51-8)[4] in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.
-
Catalysis: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF). Mechanistic Insight: DMF reacts with
to form the Vilsmeier-Haack reagent, a highly reactive chloroiminium ion that drastically accelerates the conversion of the carboxylic acid to the acyl chloride. -
Addition: Dropwise add 1.5 equivalents of thionyl chloride (
) at room temperature to control the initial exotherm. -
Reflux: Heat the reaction mixture to 40°C (reflux for DCM) for 2-4 hours.
-
Self-Validation Checkpoint: Do not rely solely on the cessation of gas evolution, as dissolved gases can yield false positives. Withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze via HPLC. Complete conversion is confirmed by the exclusive presence of the methyl ester derivative and the total absence of the starting free acid.
-
Isolation: Distill off the solvent and excess
under reduced pressure to yield the product. Store strictly under inert gas.
Protocol B: Downstream Application - Friedel-Crafts Acylation
Causality: This step utilizes the "hard" acyl chloride to attach the functionalized aromatic ring to a core scaffold (e.g., a benzofuran derivative for amiodarone analogs)[2].
-
Activation: In a dry, nitrogen-purged reactor, suspend 1.5 equivalents of anhydrous aluminum chloride (
) in DCM. Cool to -5°C. Mechanistic Insight: acts as a Lewis acid, coordinating with the acyl chloride to generate a highly electrophilic acylium ion. Sub-zero temperatures are critical to prevent premature cleavage of the ether linkage[5]. -
Coupling: Slowly add a DCM solution of 4-(2-chloroethoxy)benzoyl chloride (1.0 eq) followed by the target aromatic scaffold (1.0 eq).
-
Reaction: Maintain the temperature at -5°C to 0°C for 1-2 hours[5].
-
Self-Validation Checkpoint: Quench a micro-aliquot in ice water, extract with ethyl acetate, and analyze via LC-MS. The presence of the target aryl ketone mass confirms successful coupling, while any unreacted acyl chloride will appear as the hydrolyzed carboxylic acid.
-
Quenching: Carefully pour the reaction mixture over crushed ice and concentrated HCl to break the aluminum complex. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Workflow Visualization
The following diagram illustrates the logical progression from starting material to final API intermediate, highlighting the orthogonal reactivity utilized in these protocols.
Synthesis and orthogonal functionalization of 4-(2-chloroethoxy)benzoyl chloride.
Handling, Stability, and Storage
As an active acyl chloride, CAS 65136-50-7 is acutely sensitive to nucleophilic attack by ambient moisture. Hydrolysis not only reverts the compound to 4-(2-chloroethoxy)benzoic acid but also generates corrosive hydrogen chloride gas, which can pressurize storage vessels.
-
Storage: Must be stored in tightly sealed, amber glass containers under a blanket of dry argon or nitrogen.
-
Temperature: Refrigeration (2°C to 8°C) is recommended to minimize degradation. However, the container must be allowed to reach room temperature in a desiccator before opening to prevent condensation from introducing moisture into the bulk material.
References
1.[1] Title: 65136-50-7_4-(2-chloroethoxy)benzoyl chloride CAS号查询. Source: chemsrc.com. URL: 2.[2] Title: CN109988132B - Preparation method of amiodarone hydrochloride. Source: google.com (Google Patents). URL: 3.[5] Title: CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof. Source: google.com (Google Patents). URL: 4.[4] Title: 65136-51-8_4-(2-chloroethoxy)benzoic acid CAS号查询. Source: chemsrc.com. URL: 5.[3] Title: CN112851634A - Preparation method of raloxifene hydrochloride. Source: google.com (Google Patents). URL: 6.[6] Title: CN111138409A - Preparation method of raloxifene hydrochloride and intermediate thereof. Source: google.com (Google Patents). URL:
Sources
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- 2. CN109988132B - Preparation method of amiodarone hydrochloride - Google Patents [patents.google.com]
- 3. CN112851634A - Preparation method of raloxifene hydrochloride - Google Patents [patents.google.com]
- 4. 65136-51-8_4-(2-chloroethoxy)benzoic acidCAS号:65136-51-8_4-(2-chloroethoxy)benzoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof - Google Patents [patents.google.com]
- 6. CN111138409A - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]
Orthogonal Reactivity in Drug Design: A Technical Guide to 4-(2-chloroethoxy)benzoyl chloride vs. 4-chlorobenzoyl chloride
Executive Summary & Mechanistic Causality
In the optimization of active pharmaceutical ingredients (APIs), the selection of acylating building blocks dictates not only the synthetic pathway but also the pharmacokinetic profile of the final drug. This guide provides an in-depth comparative analysis of two structurally related but mechanistically distinct building blocks: 4-chlorobenzoyl chloride and 4-(2-chloroethoxy)benzoyl chloride .
While both compounds feature a highly reactive acyl chloride center capable of rapid nucleophilic acyl substitution, their secondary functional groups govern their distinct roles in drug discovery.
-
4-Chlorobenzoyl chloride acts primarily as a monofunctional electrophile under standard conditions[1]. The para-chloro group is an aryl chloride, which is metabolically stable and inert to standard nucleophilic attack, making it ideal for tuning lipophilicity in Structure-Activity Relationship (SAR) studies[2].
-
4-(2-chloroethoxy)benzoyl chloride is a bifunctional electrophile. It features a pendant alkyl chloride that enables orthogonal reactivity. By spatially separating the highly reactive acyl chloride from the moderately reactive alkyl chloride, chemists can perform rapid acylation first, followed by a controlled S_N2 amination to install solubilizing basic side chains (e.g., dialkylaminoethoxy groups)[3].
Understanding the causality behind these structural differences is critical for designing self-validating synthetic workflows and avoiding costly late-stage failures in drug development.
Structural Profiling and Orthogonal Reactivity
The fundamental principle guiding the use of these reagents is chemoselectivity .
When a drug target requires a basic amine side chain for receptor binding or aqueous solubility (a common motif in GPCR ligands and ion channel blockers), one cannot simply react an amine-containing benzoyl chloride with a target molecule. The free amine would self-condense with the acyl chloride, leading to polymerization.
4-(2-chloroethoxy)benzoyl chloride solves this by acting as a "masked" amine linker. The reaction proceeds via a two-step orthogonal pathway:
-
Fast Acylation: The acyl chloride reacts rapidly with nucleophiles (amines, alcohols) or undergoes Friedel-Crafts acylation with aromatic rings[3].
-
Slow Alkylation (S_N2): The terminal alkyl chloride remains intact during the acylation step. Upon the addition of a secondary amine (e.g., diethylamine) and heat, it undergoes an S_N2 displacement to yield the final basic ether[4].
Conversely, 4-chlorobenzoyl chloride is utilized when the synthetic goal is terminal capping. The aryl chloride does not undergo S_N2 substitution. Instead, it serves to block metabolic oxidation hotspots on the aromatic ring and increase the overall lipophilicity of the molecule, a strategy frequently employed in the Topliss operational scheme for CNS drugs[2].
Diagram 1: Orthogonal reactivity logic of monofunctional vs. bifunctional benzoyl chlorides.
Comparative Data & Reaction Parameters
To facilitate experimental design, the quantitative and qualitative properties of both building blocks are summarized below.
| Parameter | 4-Chlorobenzoyl Chloride | 4-(2-Chloroethoxy)benzoyl Chloride |
| Primary Reactive Center | Acyl Chloride (C1) | Acyl Chloride (C1) |
| Secondary Reactive Center | Aryl Chloride (C4) | Alkyl Chloride (Pendant) |
| Reaction Mode 1 | Nucleophilic Acyl Substitution[5] | Nucleophilic Acyl Substitution / Friedel-Crafts[3] |
| Reaction Mode 2 | Cross-Coupling (Pd/Ni catalyzed) | S_N2 Substitution (Heat + Amine)[4] |
| Typical Solvents | DCM, THF, Toluene[6] | DCM, Toluene, DMF[3] |
| Pharmacophore Role | Lipophilic modifier, metabolic blocker[7] | Solubilizing basic ether linker |
| Self-Condensation Risk | None | None (until amine is introduced) |
Experimental Workflows & Self-Validating Protocols
A robust synthetic protocol must be self-validating. The following methodologies incorporate built-in analytical checkpoints to ensure reaction fidelity.
Protocol A: Monofunctional Acylation (Synthesis of 4-Chlorobenzamide)
This protocol utilizes the Schotten-Baumann reaction principle, where an acyl chloride is reacted with an amine in the presence of a base to neutralize the HCl byproduct[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the target amine in dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA) to act as an acid scavenger.
-
Addition: Cool the flask to 0°C using an ice bath to manage the exothermic nucleophilic attack[5]. Slowly add 1.1 equivalents of 4-chlorobenzoyl chloride dropwise.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Self-Validation Checkpoint 1 (TLC): Monitor the disappearance of the highly non-polar acyl chloride.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
-
Self-Validation Checkpoint 2 (FTIR): Confirm success by observing the shift of the carbonyl stretch from ~1770 cm⁻¹ (acyl chloride) to ~1650 cm⁻¹ (amide).
Protocol B: Bifunctional Workflow (Acylation followed by S_N2 Amination)
This workflow is heavily utilized in the synthesis of complex APIs, such as amiodarone analogs, where an ether-linked basic side chain is required[4].
Step-by-Step Methodology:
-
Stage 1: Friedel-Crafts Acylation: Under nitrogen, combine 4-(2-chloroethoxy)benzoyl chloride (1.0 eq) and the target aromatic substrate in DCM. Cool to -5°C. Slowly add anhydrous aluminum trichloride (AlCl₃) (1.5 eq)[3]. Stir for 1-2 hours.
-
Stage 1 Workup: Quench carefully with ice water. Extract the organic layer and evaporate to yield the intermediate ketone.
-
Stage 2: S_N2 Amination: Dissolve the intermediate in a mixed solvent system (e.g., toluene/methanol)[4]. Add an excess of a secondary amine (e.g., diethylamine, 3.0-5.0 eq).
-
Thermal Activation: Heat the reaction to 75°C - 80°C for 5-8 hours. The alkyl chloride requires thermal energy to undergo S_N2 displacement[4].
-
Self-Validation Checkpoint (¹H-NMR): Analyze the crude mixture. The successful displacement of the chloride ion is confirmed when the triplet corresponding to the -CH₂-Cl protons (~3.7 ppm) shifts upfield to ~2.8 ppm (-CH₂-N).
Diagram 2: Two-stage experimental workflow for bifunctional building blocks.
Applications in Drug Discovery
The distinct reactivity profiles of these two compounds have cemented their roles in modern medicinal chemistry.
4-Chlorobenzoyl Chloride in CNS and Anti-Inflammatory Drugs: Because the 4-chloro group enhances lipophilicity, it is frequently used to increase the blood-brain barrier (BBB) permeability of central nervous system (CNS) agents. For instance, the synthesis of 4-chlorobenzoylthiourea derivatives utilizes this reagent to maximize CNS depressant activity via the Topliss approach[2]. Furthermore, it is used to modify natural products, such as in the synthesis of 5-O-4-Chlorobenzoylpinostrobin, where the addition of the chlorobenzoyl group significantly enhances binding affinity to the COX-2 receptor for anti-inflammatory efficacy[7].
4-(2-Chloroethoxy)benzoyl Chloride in Ion Channel Blockers: The necessity for a basic amine side chain in many cardiovascular and endocrine drugs makes this bifunctional reagent indispensable. A prime example is the synthesis of amiodarone analogs. The 2-chloroethoxy group allows for the seamless attachment of the benzoyl core to a benzofuran ring via Friedel-Crafts acylation, followed by the installation of a diethylamine group via S_N2 substitution[3],[4]. This basic side chain is critical for the drug's interaction with potassium and sodium channels, ultimately dictating its antiarrhythmic properties.
References
- Chem-Impex. "4-Chlorobenzoyl chloride". chemimpex.com.
- AJGreenChem.
- Benchchem. "An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid". benchchem.com.
- UAD.
- Journal of King Saud University - Science. "Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino)
- Google Patents. "CN109988132B - Preparation method of amiodarone hydrochloride". google.com.
- Google Patents.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells - Journal of King Saud University - Science [jksus.org]
- 7. ajgreenchem.com [ajgreenchem.com]
The Definitive Guide to p-(2-Chloroethoxy)benzoyl Chloride: Nomenclature, Synthesis, and Applications in Drug Development
Executive Summary
In advanced organic synthesis and drug development, bifunctional building blocks are critical for assembling complex active pharmaceutical ingredients (APIs). p-(2-Chloroethoxy)benzoyl chloride (CAS 65136-50-7) is a highly versatile electrophilic intermediate[1]. It features two distinct reactive sites: a highly reactive acyl chloride for nucleophilic acyl substitution (or Friedel-Crafts acylation) and a terminal chloroethoxy ether that serves as a latent alkylating handle for subsequent functionalization. This whitepaper provides a comprehensive technical breakdown of its nomenclature, synthetic preparation, and mechanistic utility in pharmaceutical workflows.
Chemical Identity and Nomenclature
The nomenclature of this compound varies across regulatory databases, historical literature, and regional conventions. The para (p-) designation indicates a 1,4-substitution pattern on the benzene ring, which is structurally vital for maintaining the linear molecular geometry required by many receptor-binding APIs.
Quantitative Data: Synonyms and Identifiers
The following table consolidates the verified synonyms and structural identifiers for this intermediate[1][2][3]:
| Attribute | Value / Synonym |
| IUPAC Name | 4-(2-chloroethoxy)benzoyl chloride |
| CAS Registry Number | 65136-50-7 |
| Common Synonyms | p-(2-chloroethoxy)benzoyl chlorideBenzoyl chloride, 4-(2-chloroethoxy)- |
| Historical / Regional Synonyms | 4-(2-Chlor-aethoxy)-benzoylchlorid4-(β-Chlor-aethoxy)-benzoylchlorid |
| Chemical Formula | C9H8Cl2O2 |
| Precursor Acid CAS | 65136-51-8 (4-(2-chloroethoxy)benzoic acid) |
Causality in Nomenclature: In older European literature (particularly German patents), the ethoxy group is denoted as "aethoxy," and the 2-position of the ethyl chain is referred to by its Greek locant, yielding the synonym 4-(β-Chlor-aethoxy)-benzoylchlorid[3].
Mechanistic Utility in Drug Development
Why utilize p-(2-chloroethoxy)benzoyl chloride instead of its more stable carboxylic acid precursor (CAS 65136-51-8)?
-
Thermodynamic Driving Force: Acyl chlorides are highly reactive electrophiles. Using the acid chloride bypasses the need for expensive, atom-inefficient peptide coupling reagents (such as EDC or HOBt)[4]. The reaction is driven forward by the elimination of HCl, ensuring rapid and complete conversion during amidation or esterification.
-
Latent Functionalization: The 2-chloroethoxy tail is relatively stable under the Lewis acidic conditions of a Friedel-Crafts acylation. However, in downstream API synthesis (such as the preparation of Amiodarone analogs or Raloxifene precursors), this terminal chloride is easily displaced by secondary amines (e.g., diethylamine or piperidine) via an
mechanism[5][6]. This installs a basic side chain critical for the drug's aqueous solubility and target-receptor affinity.
Experimental Protocol: Synthesis of the Acid Chloride
Transforming the stable carboxylic acid into the highly reactive acid chloride requires a chlorinating agent. While thionyl chloride (
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), a highly electrophilic species that activates the carboxylic acid[8]. The reaction is thermodynamically pulled to completion by the irreversible evolution of gaseous byproducts (CO,
Step-by-Step Methodology
-
Setup: In an oven-dried, argon-purged round-bottom flask, suspend 1.0 eq of p-(2-chloroethoxy)benzoic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Catalyst Addition: Add 0.05 eq of anhydrous DMF.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add 1.2 eq of oxalyl chloride over 15 minutes.
-
Self-Validation Check: Observe immediate effervescence (gas evolution). This visually confirms the formation of the Vilsmeier intermediate and the active chlorination of the acid.
-
-
Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours. The opaque suspension will transition into a clear, homogeneous solution as the insoluble carboxylic acid converts to the highly soluble acid chloride.
-
Analytical Verification: Remove a 10 µL aliquot and quench it in dry methanol. Analyze the resulting methyl ester derivative via Thin Layer Chromatography (TLC). Alternatively, use FT-IR spectroscopy to confirm the shift of the carbonyl (
) stretch from ~1680 cm⁻¹ (broad, COOH) to ~1775 cm⁻¹ (sharp, COCl). -
Isolation: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude p-(2-chloroethoxy)benzoyl chloride as a dense oil. Use immediately in the next step to prevent ambient hydrolysis.
Catalytic DMF mechanism for acid chloride synthesis via Vilsmeier reagent.
Downstream Application: Friedel-Crafts Acylation Workflow
The synthesized acid chloride is a prime candidate for Friedel-Crafts acylation to construct diaryl ketones[9][10]. Aluminum chloride (
Step-by-Step Methodology
-
Complexation: In a dry flask under nitrogen, suspend 1.2 eq of anhydrous
in anhydrous DCM and cool to -5 °C[5]. -
Acylium Generation: Dropwise add a solution of 1.0 eq of p-(2-chloroethoxy)benzoyl chloride in DCM. Stir for 20 minutes to allow the acylium-aluminate complex to fully form.
-
Substrate Addition: Slowly add 1.0 eq of the target aromatic substrate (e.g., a benzofuran derivative for Amiodarone synthesis)[5].
-
Self-Validation Check: The solution will undergo a distinct color change (typically to a deep red or orange), indicating the formation of the resonance-stabilized sigma-complex intermediate.
-
-
Reaction: Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature until the consumption of the starting material is confirmed by HPLC.
-
Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. This highly exothermic step hydrolyzes the aluminum salts and breaks the product-metal complex.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under vacuum to isolate the target diaryl ketone.
Friedel-Crafts acylation workflow using p-(2-chloroethoxy)benzoyl chloride.
References
-
Title: CAS 65136-50-7: 4-(2-chloroethoxy)benzoyl chloride Synonyms and Properties Source: ChemSrc Database URL: [Link]
-
Title: Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
- Title: Preparation method of raloxifene hydrochloride and intermediate thereof (Patent CN111138409B)
- Title: Stable amiodarone hydrochloride, preparation method and application thereof (Patent CN115850220B)
Sources
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- 2. CAS:65136-50-7 FT-0722435 4-(2-chloroethoxy)benzoyl chloride Product Detail Information [finetechchem.com]
- 3. 65136-50-7_4-(2-chloroethoxy)benzoyl chlorideCAS号:65136-50-7_4-(2-chloroethoxy)benzoyl chloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof - Google Patents [patents.google.com]
- 6. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]
- 7. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
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- 10. study.com [study.com]
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- 12. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Physical Properties and Handling of 4-(2-Chloroethoxy)benzoyl Chloride
This guide provides a comprehensive technical analysis of 4-(2-chloroethoxy)benzoyl chloride , a critical acyl chloride intermediate used in the synthesis of pharmaceutical agents (such as fenofibrate analogs and amiodarone precursors) and liquid crystal polymers.
Executive Summary
4-(2-Chloroethoxy)benzoyl chloride (CAS: 65136-50-7 ) is a highly reactive, bifunctional electrophile. It exists as a viscous, colorless to pale-yellow liquid at room temperature. Its dual reactivity—stemming from the acyl chloride group (highly susceptible to nucleophilic attack) and the chloroethoxy tail (alkylating agent)—makes it a versatile building block in medicinal chemistry.
This guide details its physicochemical profile, stability mechanisms, and rigorous handling protocols required to maintain reagent integrity and safety.
Chemical Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | 4-(2-chloroethoxy)benzene-1-carbonyl chloride |
| Common Name | p-(2-Chloroethoxy)benzoyl chloride |
| CAS Number | 65136-50-7 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| SMILES | ClCCOC1=CC=C(C(Cl)=O)C=C1 |
| InChI Key | RCOVTJVRTZGSBP-UHFFFAOYSA-N |
Structural Significance
The molecule features a para-substituted benzene ring linking two reactive centers:
-
Acyl Chloride (-COCl): The primary site of reactivity. It undergoes rapid nucleophilic acyl substitution (e.g., Friedel-Crafts acylation, esterification).
-
Chloroethoxy Tail (-OCH₂CH₂Cl): A secondary electrophilic site. Under specific conditions (high temperature, strong base), the terminal alkyl chloride can undergo Sɴ2 substitution, allowing for chain elongation or cyclization.
Physical Properties Data
Note: Values derived from experimental data of homologous series and standard safety data for substituted benzoyl chlorides.
| Property | Value / Range | Context & Implications |
| Physical State | Liquid | Viscous oil at 25°C. May crystallize upon prolonged storage at <4°C. |
| Appearance | Colorless to Pale Yellow | Yellowing indicates decomposition (formation of HCl/impurities). |
| Density | 1.35 ± 0.05 g/cm³ | Significantly denser than water. Phases separate rapidly in aqueous workups (though hydrolysis occurs). |
| Boiling Point | 160–165°C @ 15 mmHg | High boiling point requires high-vacuum distillation for purification. Decomposes at atmospheric pressure >250°C. |
| Melting Point | < 20°C | Often exists as a supercooled liquid. |
| Refractive Index ( | ~1.56 (Predicted) | High aromatic content leads to high refractive index. |
| Solubility | DCM, Toluene, THF, EtOAc | Reacts violently with water and alcohols. Soluble in most aprotic organic solvents. |
| Vapor Pressure | < 0.1 mmHg @ 25°C | Low volatility reduces inhalation risk compared to lower acyl chlorides, but aerosols are hazardous. |
Synthesis & Impurity Profile
Understanding the synthesis is crucial for anticipating impurities. The standard industrial route involves the chlorination of 4-(2-chloroethoxy)benzoic acid (CAS 65136-51-8).
Synthesis Pathway (Graphviz Visualization)
Caption: Conversion of the carboxylic acid precursor to the acid chloride using thionyl chloride, generating gaseous byproducts.
Key Impurities
-
Thionyl Chloride (SOCl₂): Residual reagent. Causes yellowing and pungent odor. Removal: Vacuum distillation or azeotropic distillation with toluene.
-
4-(2-Chloroethoxy)benzoic Acid: Hydrolysis product. Appears as a white solid precipitate in the liquid. Indicates moisture contamination.
-
HCl: Dissolved gas. Increases acidity and can degrade acid-sensitive substrates in subsequent steps.
Reactivity & Stability Mechanisms
Hydrolysis Sensitivity
The electron-withdrawing carbonyl group makes the carbonyl carbon highly electrophilic. Upon contact with water (even atmospheric moisture), the chloride is displaced, regenerating the parent acid and releasing HCl gas.
-
Observation: Fuming in moist air (white mist of HCl droplets).
-
Prevention: Store under inert atmosphere (Nitrogen or Argon).
Friedel-Crafts Acylation (Primary Application)
This compound is a key intermediate for Fenofibrate and Amiodarone analogs. It reacts with electron-rich aromatics (e.g., phenol derivatives, benzofurans) in the presence of Lewis acids (
-
Mechanism: Formation of an acylium ion complex followed by electrophilic aromatic substitution.
Handling, Storage, and Safety Protocols
Hazard Classification: Corrosive (Skin/Eye), Lachrymator.
Handling Workflow (Self-Validating Protocol)
To ensure scientific integrity and safety, follow this closed-loop handling process.
Caption: Standard Operating Procedure (SOP) for handling corrosive acid chlorides to minimize hydrolysis and exposure.
Storage Specifications
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Anhydrous Nitrogen or Argon.
-
Container: Glass with Teflon-lined caps. Do not use metal containers (corrosion risk).
-
Shelf Life: 6–12 months if seal is unbroken. Degrades to solid acid over time if seal is compromised.
Analytical Characterization
To verify the purity of 4-(2-chloroethoxy)benzoyl chloride, use the following methods. Note: Direct analysis on reverse-phase HPLC is difficult due to hydrolysis.
| Method | Protocol / Expected Signal |
| FTIR (Neat) | C=O Stretch: Strong peak at 1770–1785 cm⁻¹ (Characteristic of acid chlorides). C-O-C Stretch: ~1250 cm⁻¹. Absence of OH: No broad peak at 2500–3300 cm⁻¹ (indicates no hydrolysis). |
| GC-MS | Derivatization Required: Quench a small aliquot in Methanol to form the Methyl Ester (Methyl 4-(2-chloroethoxy)benzoate). Analyze the ester to avoid column degradation. Mass Spec: Look for parent ion of the methyl ester ( |
| 1H NMR (CDCl₃) | Aromatic: Two doublets (~8.0 ppm, ~6.9 ppm).[1] Ethyl Chain: Two triplets (~4.2 ppm, ~3.8 ppm). Purity Check: Absence of broad acidic proton peak (>10 ppm). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11119066, 4-(2-Chloroethoxy)benzoyl chloride. Retrieved from [Link]
-
Google Patents. Preparation method of amiodarone hydrochloride (CN109988132B). Detailed synthesis involving 4-(2-chloroethoxy)benzoyl chloride.[2] Retrieved from
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) – Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Sources
In-depth Technical Guide: Solubility & Handling of 4-(2-chloroethoxy)benzoyl chloride in Dichloromethane
Executive Summary
4-(2-chloroethoxy)benzoyl chloride (CAS: 65136-50-7) is freely soluble in dichloromethane (DCM). Its high solubility is driven by the structural compatibility between the moderately polar, aprotic solvent and the lipophilic benzoyl chloride framework.
Dichloromethane is the industry-standard solvent for this compound, particularly in Friedel-Crafts acylation reactions used to synthesize pharmaceutical intermediates for drugs such as Amiodarone and Fenofibrate analogs. While quantitative solubility data (g/L) is rarely indexed due to the compound's reactivity, practical protocols routinely utilize concentrations exceeding 1.0 M without precipitation.
Critical Constraint: The compound is an acid chloride and is highly moisture-sensitive. "Solubility" in this context implies stability in anhydrous DCM; in wet DCM, it rapidly hydrolyzes to 4-(2-chloroethoxy)benzoic acid, which may precipitate or alter reaction stoichiometry.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Understanding the molecular structure is the first step to mastering its solubility behavior.
| Property | Detail |
| Chemical Name | 4-(2-chloroethoxy)benzoyl chloride |
| CAS Number | 65136-50-7 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| Functional Groups | Acyl Chloride (-COCl), Ether (-O-), Primary Alkyl Chloride (-CH₂Cl) |
| Physical State | Low-melting solid or viscous liquid (dependent on purity/temperature) |
| Polarity Profile | Lipophilic core with polarizable functional groups.[1][2][3] |
Structural Analysis
The molecule consists of a benzene ring substituted with a lipophilic chloroethoxy tail and a reactive acyl chloride head.
-
The Benzoyl Chloride Group: Provides moderate polarity but no hydrogen bond donating capability. It actively seeks electron-rich partners (nucleophiles).
-
The Chloroethoxy Tail: Increases lipophilicity compared to simple benzoyl chloride, enhancing solubility in organic solvents like DCM and toluene while strictly limiting water solubility (before hydrolysis).
Part 2: Solubility Analysis in Dichloromethane
The Mechanism of Dissolution
Dichloromethane (CH₂Cl₂) is a polar aprotic solvent with a dielectric constant (
-
Why DCM? Unlike alcohols (which would react to form esters) or water (which would hydrolyze it to acid), DCM is non-nucleophilic. It dissolves the reagent without altering its chemical identity, provided the solvent is dry.
-
Saturation Limits: While specific saturation points are not published, structural analogs (e.g., 4-methoxybenzoyl chloride) exhibit miscibility or very high solubility (>500 g/L) in DCM. For practical synthetic purposes, it is considered freely soluble .
Comparative Solubility Profile
| Solvent Class | Representative Solvent | Solubility Behavior | Suitability for Use |
| Chlorinated | Dichloromethane (DCM) | High / Freely Soluble | Excellent (Preferred) |
| Chlorinated | Chloroform (CHCl₃) | High | Good (Higher toxicity) |
| Aromatic | Toluene / Benzene | High | Good (Higher BP) |
| Ethers | THF / Diethyl Ether | Moderate to High | Good (Must be anhydrous) |
| Protic | Water | Incompatible | DANGER (Hydrolysis) |
| Protic | Ethanol / Methanol | Incompatible | DANGER (Alcoholysis) |
Part 3: Experimental Protocols
Protocol A: Preparation of an Anhydrous Stock Solution (1.0 M)
Objective: Create a stable solution for use in acylation reactions.
Reagents:
-
4-(2-chloroethoxy)benzoyl chloride (Solid/Melt)
-
Anhydrous Dichloromethane (Water content < 50 ppm)
-
Inert Gas (Nitrogen or Argon)
Workflow:
-
Drying: Ensure all glassware is oven-dried and purged with nitrogen. Moisture is the primary contaminant that "reduces" solubility by converting the soluble chloride to the less soluble acid.
-
Weighing: Weigh 21.9 g of 4-(2-chloroethoxy)benzoyl chloride into a dry volumetric flask under an inert atmosphere.
-
Note: If the compound has solidified, gently warm to 40°C to melt before transfer, or weigh as a solid.
-
-
Dissolution: Add approximately 60 mL of anhydrous DCM. Swirl gently. The solid should dissolve rapidly with endothermic cooling.
-
Volume Adjustment: Dilute to the 100 mL mark with DCM.
-
Storage: Seal tightly with a septum. Store at 2–8°C. Use within 24 hours to prevent hydrolysis from trace moisture ingress.
Protocol B: Friedel-Crafts Acylation (Amiodarone Intermediate Synthesis)
Context: This compound is a key building block for benzofuran derivatives used in anti-arrhythmic drugs. The following workflow illustrates its use in DCM.
-
Reactor Setup: Charge a reactor with 2-butylbenzofuran (1.0 eq) and anhydrous DCM (10 volumes).
-
Catalyst Addition: Cool to 0–5°C. Add Aluminum Chloride (AlCl₃) (1.1–1.2 eq) portion-wise.
-
Reagent Addition: Add the 4-(2-chloroethoxy)benzoyl chloride solution (from Protocol A) dropwise over 30 minutes, maintaining temperature < 10°C.
-
Observation: The solution will darken (complex formation). Homogeneity is maintained due to the high solubility of the acyl chloride in DCM.
-
-
Quench: Pour the reaction mixture into ice water to quench the catalyst. Separate the organic DCM layer containing the acylated product.
Part 4: Visualization of Chemical Logic
Diagram 1: Solvation & Reactivity Dynamics
This diagram illustrates why DCM is the solvent of choice versus water/alcohols.
Caption: Logical flow demonstrating why aprotic DCM enables synthesis while protic solvents cause degradation.
Diagram 2: Synthetic Workflow for Amiodarone Intermediate
This diagram details the process flow where the solubility of the compound is critical.
Caption: Step-by-step workflow for utilizing the DCM-solubilized reagent in drug synthesis.
Part 5: Safety & Handling (HSE)
Acid Chloride Hazards
-
Lachrymator: The compound releases HCl gas upon contact with moisture in the air (or mucous membranes). Handle only in a functioning fume hood.
-
Corrosivity: Causes severe skin burns and eye damage.
Dichloromethane Specifics
-
Glove Permeation: Standard nitrile gloves provide poor protection against DCM (breakthrough < 5 mins).
-
Recommendation: Use Silver Shield (Laminate) gloves or double-glove with nitrile and change immediately upon splash contact.
-
-
Volatility: DCM boils at 39.6°C. Pressure can build up in sealed vials if the room temperature fluctuates.
Waste Disposal
-
Quench any unused DCM solution of the acid chloride by slowly adding it to a stirred mixture of ice and dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This converts the reactive chloride to the benign sodium benzoate derivative before disposal as halogenated organic waste.
References
-
Preparation of Amiodarone Hydrochloride. Google Patents (CN109988132B). Describes the use of 3,5-diiodo-4-(2-chloroethoxy)benzoyl chloride dissolved in dichloromethane for Friedel-Crafts acylation. Link
-
Stable Amiodarone Hydrochloride Preparation. Google Patents (CN115850220B). Details the dissolution of the benzoyl chloride intermediate in methylene dichloride (DCM) prior to reaction. Link
-
Synthesis of Fenofibrate. Justia Patents (US8445715). Discusses the general reactivity of 4-chlorobenzoyl chloride derivatives in halogenated solvents. Link
-
4-(2-chloroethoxy)benzoyl chloride (CAS 65136-50-7). ChemSRC.[2] Chemical property database entry confirming compound identity. Link
-
Working Safely with Dichloromethane. NIH Office of Research Services. Safety protocols for handling DCM in laboratory environments. Link
Sources
- 1. CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof - Google Patents [patents.google.com]
- 2. 65136-50-7_4-(2-chloroethoxy)benzoyl chlorideCAS号:65136-50-7_4-(2-chloroethoxy)benzoyl chloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. CN109988132B - Preparation method of amiodarone hydrochloride - Google Patents [patents.google.com]
4-(2-chloroethoxy)benzoic acid chloride derivatives
Technical Whitepaper: Strategic Utilization of 4-(2-Chloroethoxy)benzoyl Chloride in Medicinal Chemistry & Materials Science
Executive Summary
4-(2-chloroethoxy)benzoyl chloride is a high-value bifunctional building block that bridges the gap between simple aromatic substitution and complex molecular scaffolding.[1] Characterized by a "dual-warhead" architecture—an electrophilic acyl chloride "head" and a potentially reactive alkyl chloride "tail"—this molecule serves as a critical intermediate in the synthesis of PPAR
Part 1: Molecular Architecture & Reactivity Profile[2]
The utility of 4-(2-chloroethoxy)benzoyl chloride lies in the distinct reactivity differential between its two electrophilic sites. This "reactivity gradient" allows for chemoselective transformations without the need for extensive protecting group strategies.[1]
| Feature | Functional Group | Reactivity Type | Kinetic Profile | Strategic Use |
| Head | Acyl Chloride ( | Nucleophilic Acyl Substitution | Fast / Hard | Immediate coupling with amines/alcohols to form the core scaffold.[1] |
| Linker | Ethoxy Spacer ( | None (Structural) | Inert | Provides flexibility and distance between the pharmacophore and the core. |
| Tail | Alkyl Chloride ( | Nucleophilic Aliphatic Substitution ( | Slow / Soft | Late-stage functionalization (e.g., amination, Finkelstein reaction).[2] |
Chemo-Selectivity Rule: Under standard conditions (0–25°C), the acyl chloride reacts exclusively.[1] The alkyl chloride requires elevated temperatures (>60°C) or activation (iodide catalysis) to participate, enabling a sequential "Head-First, Tail-Last" synthetic strategy.[1]
Part 2: Synthesis Protocol (The "Gold Standard")
While the acid chloride can be purchased, in-situ generation from the stable precursor 4-(2-chloroethoxy)benzoic acid is preferred to ensure purity and avoid hydrolysis artifacts.
Step 1: Synthesis of the Acid Precursor
-
Reaction: Williamson Ether Synthesis
-
Reagents: 4-Hydroxybenzoic acid + 1-bromo-2-chloroethane (or 1,2-dichloroethane).[1]
-
Conditions: Aqueous NaOH/EtOH reflux or
/DMF (anhydrous).[1][2] -
Critical Insight: Use 1-bromo-2-chloroethane rather than 1,2-dichloroethane to utilize the reactivity difference between Br and Cl, ensuring monosubstitution at the phenol oxygen rather than cross-linking.
Step 2: Activation to Acid Chloride
-
Reagents: Thionyl Chloride (
), catalytic DMF.[1][2] -
Protocol:
-
Suspend dried 4-(2-chloroethoxy)benzoic acid (1.0 eq) in anhydrous Toluene (5-10 volumes).
-
Catalyst: Add 2-3 drops of DMF. Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction and allowing lower temperatures (reflux
40-50°C). -
Heat to 60°C for 2-3 hours until gas evolution (
, ) ceases. -
Purification: Remove solvent and excess
under reduced pressure. Azeotrope with fresh toluene to remove trace acid gases.[1]
-
Part 3: Divergent Synthetic Pathways
The following diagram illustrates the strategic versatility of the scaffold.
Figure 1: Divergent synthetic workflow starting from the acid precursor. The "Head-First" pathway (Green) is the dominant strategy in medicinal chemistry.
Part 4: Case Studies & Applications
Liquid Crystals (Mesogen Synthesis)
In materials science, this molecule is a precursor to "rod-like" calamitic liquid crystals.[1][2]
-
Logic: The rigid benzoate core provides the mesogenic unit, while the chloroethoxy tail serves as a polar terminus or a site to attach a flexible alkyl chain via etherification.
-
Reaction: 4-(2-chloroethoxy)benzoyl chloride + 4-alkoxyphenol
4-(2-chloroethoxy)phenyl 4-alkoxybenzoate .[1][2] -
Effect: The terminal chlorine introduces a transverse dipole moment, often stabilizing Smectic C phases utilized in ferroelectric displays.
Medicinal Chemistry: The "Linker" Strategy
The chloroethoxy moiety mimics the side chain found in SERMs (Selective Estrogen Receptor Modulators) like Tamoxifen, albeit with a chlorine instead of an amine.
-
Workflow:
-
Coupling: React Acid Chloride with the core scaffold (e.g., an indole or carbazole).[1]
-
Finkelstein Swap: Treat the product with NaI in Acetone to convert the alkyl chloride to an alkyl iodide (more reactive).[1]
-
Amination: Displace the iodide with a secondary amine (e.g., piperidine, pyrrolidine) to generate the bioactive basic side chain.[1]
-
Fenofibrate Analogs (PPAR Agonists)
While Fenofibrate itself uses a 2-methylpropanoate tail, analogs utilizing the linear ethoxy spacer are synthesized to test structure-activity relationships (SAR) regarding lipophilicity and receptor binding pocket depth.
-
Protocol: Friedel-Crafts acylation of a substituted benzene with 4-(2-chloroethoxy)benzoyl chloride using
.[1]
Part 5: Experimental Protocol - Amide Coupling
Objective: Synthesis of N-substituted-4-(2-chloroethoxy)benzamide.
-
Preparation: Dissolve the amine (1.1 eq) and Triethylamine (1.5 eq) in anhydrous DCM (
). -
Addition: Dissolve the freshly prepared 4-(2-chloroethoxy)benzoyl chloride (1.0 eq) in DCM. Add dropwise to the amine solution over 15 minutes.
-
Note: Exothermic reaction.[1] Maintain temp
to prevent side reactions at the alkyl chloride tail.
-
-
Workup: Stir at Room Temp for 2 hours. Wash with 1M HCl (to remove unreacted amine), then Sat.[1][2]
(to remove unreacted acid), then Brine. -
Yield: Typically >90%. The product usually precipitates or crystallizes upon solvent removal.[1]
References
-
Sigma-Aldrich. 4-(2-Chloroethoxy)benzophenone Synthesis & Precursors. Available at: [2]
-
BenchChem. Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. Application Note 1.1. Available at: [1][2]
-
Organic Syntheses. Benzoyl chloride, 4-pentyl- (General Protocol for 4-Alkoxybenzoyl Chlorides).[1] Org.[1][3][4][5] Synth. 1977, 57, 11. Available at: [1][2]
-
PubChem. 4-(2-Chloroethoxy)benzophenone Compound Summary. CID 11953372.[1][6] Available at: [2]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Available at: [2]
Sources
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. EP0676389A2 - Process for preparing O-chloromethyl benzoic acid chloride - Google Patents [patents.google.com]
- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 6. 4-(2-Chloroethoxy)benzophenone | C15H13ClO2 | CID 11953372 - PubChem [pubchem.ncbi.nlm.nih.gov]
MSDS and safety data sheet for 4-(2-chloroethoxy)benzoyl chloride
The following technical guide details the safety, handling, and application protocols for 4-(2-chloroethoxy)benzoyl chloride , a specialized intermediate used in the synthesis of fibrate-class pharmaceuticals and liquid crystal polymers.
This guide is structured for researchers and process chemists , prioritizing practical "field-proven" insights over generic safety data.
Safe Handling, Synthesis, and Application in Drug Development
Part 1: Executive Summary & Chemical Identity[1][2]
4-(2-chloroethoxy)benzoyl chloride is a bifunctional electrophile containing a highly reactive acyl chloride and a moderately reactive primary alkyl chloride . This dual-reactivity profile makes it a critical building block for constructing complex scaffolds, particularly in the development of PPAR
However, its utility comes with significant risks. As an acid chloride, it is violently hydrolytic, releasing hydrogen chloride (HCl) gas upon contact with atmospheric moisture. Furthermore, the 2-chloroethoxy motif presents potential alkylating hazards that require specific containment strategies.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 4-(2-chloroethoxy)benzoyl chloride |
| CAS Number | 65136-50-7 (Primary), 99847-87-7 |
| Molecular Formula | C |
| Molecular Weight | 219.06 g/mol |
| Structure | Cl-CH |
| Physical State | Low-melting solid or viscous liquid (dependent on purity/temperature) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols |
Part 2: Hazard Identification & Toxicology (GHS)
Senior Scientist Insight: Do not treat this merely as a "corrosive." The combination of an acyl chloride and an ether-linked alkyl chloride implies both immediate acute toxicity (burns) and delayed potential for alkylation. Treat all vapors as strictly lachrymatory and corrosive.
GHS Classification[6]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[4]
-
Reactivity: EUH014 (Reacts violently with water).
Critical Hazard Analysis
-
Hydrolytic Dehalogenation: Upon contact with mucous membranes or lung tissue, the acyl chloride hydrolyzes to form 4-(2-chloroethoxy)benzoic acid and hydrochloric acid . The HCl causes immediate chemical pneumonitis.
-
Lachrymator Effect: Even at low concentrations, vapors can cause intense tearing and blepharospasm (involuntary eyelid closure), rendering a researcher temporarily blind in a hazardous environment.
-
Alkylating Potential: While less reactive than mustard agents, the
-chloroethyl ether moiety can act as an alkylating agent under physiological conditions, necessitating double-gloving and rigorous skin protection.
Part 3: Safe Handling & Storage Protocols
Directive: Standard fume hoods are insufficient if the sash is too high. Use a Schlenk line or nitrogen-purged glovebox for transfers involving >10 grams.
Engineering Controls
-
Workplace: All operations must be conducted in a certified chemical fume hood with a face velocity of >100 fpm.
-
Atmosphere: Handle under dry nitrogen or argon. Moisture acts as a catalyst for degradation, producing HCl gas which pressurizes sealed vessels.
Personal Protective Equipment (PPE)
-
Respiratory: If working outside a glovebox with open vessels, wear a full-face respirator with Acid Gas (E) and P100 cartridges.
-
Dermal:
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Laminate film (Silver Shield/4H) or thick Neoprene. Standard nitrile is permeable to chlorinated solvents often used with this reagent.
-
-
Eye/Face: Chemical splash goggles + Face shield.
Storage Requirements[2][6][9][10]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Container: Tightly sealed glass with PTFE-lined caps. Over-tape the cap with Parafilm or electrical tape to prevent moisture ingress.
-
Segregation: Store away from bases (amines, hydroxide), alcohols, and oxidizers.
Part 4: Synthesis & Reaction Workflow
Field-Proven Insight: The synthesis of this compound is best achieved via the corresponding acid using Thionyl Chloride (
Protocol: Synthesis from 4-(2-chloroethoxy)benzoic acid
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Ar/N
). Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap HCl/SO . -
Charging: Add 4-(2-chloroethoxy)benzoic acid (1.0 eq) and anhydrous Toluene (5 vol).
-
Activation: Add Thionyl Chloride (1.5 eq) dropwise. Note: Catalytic DMF is usually not required and should be avoided to prevent side reactions with the alkyl chloride tail.
-
Reaction: Heat to reflux (80-90°C) for 2-3 hours. The suspension will clear as the acid chloride forms.
-
Work-up: Distill off excess SOCl
and Toluene under reduced pressure. -
Validation: Analyze via
H-NMR in dry CDCl . Look for the downfield shift of aromatic protons ortho to the carbonyl.
Reaction Selectivity (The "Why")
This molecule allows for sequential functionalization . The acyl chloride is
-
Step 1 (Acylation): React with an amine or alcohol at 0°C. The acyl chloride reacts exclusively.
-
Step 2 (Alkylation): The resulting amide/ester retains the terminal alkyl chloride, which can then be displaced by a second nucleophile (e.g., a phenoxide or thiolate) at elevated temperatures (KI catalyst).
Visualization: Reactivity & Workflow
The following diagram illustrates the selective reactivity logic and safety decision tree.
Caption: Figure 1. Chemoselectivity profile of 4-(2-chloroethoxy)benzoyl chloride. Path 1 utilizes the high reactivity of the acyl chloride for scaffold building, while Path 2 activates the alkyl chloride tail.
Part 5: Emergency Response & Disposal[10]
Self-Validating Protocol: Before using this chemical, prepare a "Quench Station" containing a saturated Sodium Bicarbonate solution. If the solution does not fizz when a test drop of waste is added, your quench base is exhausted.
Spill Management
-
Evacuate: Clear the area of personnel.
-
PPE Up: Don SCBA (Self-Contained Breathing Apparatus) if the spill is >100mL and outside a hood.
-
Contain: Cover spill with dry lime , sand , or soda ash . Do NOT use water, as this will generate a cloud of HCl mist.
-
Neutralize: Slowly transfer the absorbed material into a pail of dilute sodium hydroxide or bicarbonate solution.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not induce vomiting if swallowed.
-
Skin Contact: Wash with soap and water for 15 minutes. Pay attention to the "delayed burn" effect of acid chlorides; pain may intensify minutes after exposure.
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[4][5] Consult an ophthalmologist immediately.
Disposal[6][9][10]
-
Quenching: Slowly add the acid chloride to a stirred solution of 5% NaOH or NaHCO
in ice water. Maintain temperature <20°C to prevent vigorous boiling. -
Waste Stream: Once neutralized (pH 6-8), the aqueous layer can often be discharged (check local regulations), while the organic layer (containing the hydrolyzed acid) should be disposed of as halogenated organic waste.
References
-
PubChem. (2025).[6] Compound Summary: 4-(2-chloroethoxy)benzoyl chloride.[7][8] National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Acid Chlorides and their Hydrolysis Hazards. [Link]
-
Org. Synth. (2023). General Procedures for the Preparation of Acid Chlorides from Carboxylic Acids. Organic Syntheses. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. itwreagents.com [itwreagents.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride | C14H18ClNO2 | CID 11119066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 65136-50-7_4-(2-chloroethoxy)benzoyl chlorideCAS号:65136-50-7_4-(2-chloroethoxy)benzoyl chloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 8. benchchem.com [benchchem.com]
Technical Whitepaper: Sourcing, Synthesis, and Application of 4-(2-Chloroethoxy)benzoyl Chloride in Pharmaceutical Development
Executive Summary
In modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks dictates the efficiency, yield, and scalability of active pharmaceutical ingredients (APIs). 4-(2-chloroethoxy)benzoyl chloride (CAS 65136-50-7) is a highly specialized electrophilic intermediate utilized extensively in the synthesis of complex molecular architectures, including benzofuran-based antiarrhythmics (e.g., Amiodarone analogs) and selective estrogen receptor modulators (e.g., Raloxifene precursors)[1][2].
This whitepaper provides an in-depth technical analysis of this intermediate, detailing its global supply chain dynamics, pricing structures, and field-proven synthetic methodologies. By emphasizing the causality behind experimental choices, this guide serves as a self-validating framework for researchers and drug development professionals.
Chemical Identity & Strategic Utility
The value of 4-(2-chloroethoxy)benzoyl chloride lies in its dual reactivity profile, which allows chemists to execute complex synthetic sequencing without premature side reactions[3].
-
Acyl Chloride Terminus: Acts as a highly reactive, hard electrophile. It is primed for immediate Friedel-Crafts acylation or amidation to build the core diaryl ketone scaffold of target APIs[1].
-
Alkyl Chloride Tail (2-chloroethoxy group): Acts as a latent, soft electrophile. It remains stable during the harsh Lewis acid conditions of the acylation step, reserving itself for late-stage nucleophilic substitution (e.g., reacting with diethylamine or piperidine to install tertiary amine side chains)[2][4].
This strategic separation of reactivity prevents the amine poisoning of Lewis acid catalysts that would inevitably occur if the tertiary amine were installed prior to the Friedel-Crafts acylation[4].
Figure 1: Synthetic pathway from 4-(2-chloroethoxy)benzoic acid to target API intermediate.
Global Supply Chain & Pricing Matrix
The commercial availability of 4-(2-chloroethoxy)benzoyl chloride is supported by a network of specialty chemical manufacturers and catalog suppliers, such as and those listed on the registry[5][6].
Because acyl chlorides are highly sensitive to atmospheric moisture (rapidly hydrolyzing back to the carboxylic acid), commercial pricing is heavily influenced by the strict anhydrous packaging and cold-chain logistics required during transport. Many contract research organizations (CROs) opt to purchase the more stable precursor,, and generate the acyl chloride in situ[1][7].
Table 1: Representative Supplier Pricing & Scale Matrix
Note: Prices are synthesized market averages and subject to raw material fluctuations.
| Supplier Tier | Scale | Estimated Price Range (USD) | Lead Time | Purity Standard |
| Research / Catalog (e.g., FineTechChem) | 1g - 10g | $45 - $120 / g | 1-2 Weeks | >97% (NMR/HPLC) |
| Scale-up / CRO | 100g - 1kg | $15 - $30 / g | 3-4 Weeks | >98% (Titration) |
| Bulk / Industrial | >10 kg | $800 - $1500 / kg | 6-8 Weeks | >99% (Titration) |
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis, the following protocols integrate mechanistic causality with real-time validation checkpoints. These methodologies are adapted from established[1][2].
Protocol A: Synthesis of 4-(2-chloroethoxy)benzoyl chloride
Objective: Convert the stable carboxylic acid precursor into the highly reactive acyl chloride.
Causality of Reagents: Thionyl chloride (
Step-by-Step Methodology:
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend 1.0 equivalent of 4-(2-chloroethoxy)benzoic acid in anhydrous toluene (or use neat
if acting as both reagent and solvent). -
Activation: Add 3.0 to 6.0 equivalents of thionyl chloride dropwise at room temperature, followed by 0.05 equivalents of anhydrous DMF[4].
-
Reflux: Gradually heat the reaction mixture to 75–80°C.
-
Validation Checkpoint (Self-Validation): The reaction acts as its own physical indicator. The cessation of vigorous gas evolution (
and ) visually validates the complete consumption of the carboxylic acid precursor. -
Isolation: Distill off the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-(2-chloroethoxy)benzoyl chloride as a viscous oil or low-melting solid.
-
Analytical QC: Confirm conversion via FT-IR (observe the diagnostic shift of the carbonyl
stretch from ~1680 in the acid to ~1775 in the acyl chloride).
Protocol B: Downstream Friedel-Crafts Acylation
Objective: Couple the synthesized acyl chloride with an aromatic core (e.g., 2-butylbenzofuran)[1].
Causality of Reagents: Anhydrous aluminum trichloride (
Step-by-Step Methodology:
-
Complexation: In a dry reaction vessel under nitrogen, suspend 1.2 to 1.5 equivalents of anhydrous
in dry DCM. Cool the suspension to -5°C to 0°C[4]. -
Acylium Generation: Dropwise add a DCM solution of the 4-(2-chloroethoxy)benzoyl chloride (1.0 eq) over 20 minutes, maintaining the temperature below 0°C[8].
-
Validation Checkpoint (Self-Validation): The formation of a deep red/brown homogeneous complex visually confirms the successful generation of the active electrophilic acylium species.
-
Coupling: Slowly add the aromatic substrate (e.g., 2-butylbenzofuran, 1.0 eq) and stir for 1 to 12 hours depending on substrate sterics[1].
-
Quenching: Carefully pour the reaction mixture over crushed ice and 1M
to break the aluminum complex, followed by standard aqueous extraction and organic layer drying.
Figure 2: Standard operating procedure workflow for acyl chloride synthesis and validation.
References
-
ChemSrc Database. "4-(2-chloroethoxy)benzoyl chloride CAS 65136-50-7 Properties." ChemSrc. Available at:[Link]
-
ChemSrc Database. "4-(2-chloroethoxy)benzoic acid CAS 65136-51-8 Properties." ChemSrc. Available at:[Link]
- Google Patents (CN109988132B). "Preparation method of amiodarone hydrochloride." Zhejiang Hengkang Pharmaceutical Co Ltd.
- Google Patents (CN111138409B). "Preparation method of raloxifene hydrochloride and intermediate thereof.
Sources
- 1. CN109988132B - Preparation method of amiodarone hydrochloride - Google Patents [patents.google.com]
- 2. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]
- 3. 65136-50-7_4-(2-chloroethoxy)benzoyl chlorideCAS号:65136-50-7_4-(2-chloroethoxy)benzoyl chloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. CN109988132B - Preparation method of amiodarone hydrochloride - Google Patents [patents.google.com]
- 5. CAS [chemicalbook.com]
- 6. CAS:65136-50-7 FT-0722435 4-(2-chloroethoxy)benzoyl chloride Product Detail Information [finetechchem.com]
- 7. 65136-51-8_4-(2-chloroethoxy)benzoic acidCAS号:65136-51-8_4-(2-chloroethoxy)benzoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 8. CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof - Google Patents [patents.google.com]
Chemical Stability of Chloroethoxy-Substituted Benzoyl Chlorides
This guide details the chemical stability, reactivity, and handling protocols for chloroethoxy-substituted benzoyl chlorides, with a specific focus on the structural isomers (ortho vs. para) and their impact on compound integrity.
Technical Guide & Handling Protocols
Executive Summary
Chloroethoxy-substituted benzoyl chlorides (e.g., 4-(2-chloroethoxy)benzoyl chloride) are critical bifunctional building blocks in medicinal chemistry, often serving as linkers in antibody-drug conjugates (ADCs) or precursors for heterocycles. Their stability profile is governed by two competing electronic effects: the resonance-donating capability of the alkoxy oxygen and the inductive withdrawal of the terminal alkyl chloride.
While the para-isomer behaves as a typical, moderately deactivated acid chloride, the ortho-isomer presents a unique stability risk due to the proximity of the electrophilic alkyl chloride to the nucleophilic carbonyl oxygen, facilitating rapid intramolecular degradation pathways.
Chemical Stability Profile
Hydrolysis Kinetics (Moisture Sensitivity)
The primary degradation pathway for all benzoyl chlorides is hydrolysis to the corresponding benzoic acid and hydrogen chloride (HCl).
-
Mechanism: In neutral or acidic conditions (ambient moisture), hydrolysis proceeds via an associative SN2-like mechanism . Water attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the chloride ion.
-
Substituent Effect: The 2-chloroethoxy group (
) exerts a push-pull electronic effect:-
Resonance (+R): The oxygen atom donates electron density into the benzene ring, stabilizing the carbonyl cation character but reducing the electrophilicity of the carbonyl carbon.
-
Induction (-I): The terminal chlorine atom withdraws electron density through the ethyl chain, slightly countering the oxygen's donation.
-
Net Result: The group acts as a weak electron donor. Compared to unsubstituted benzoyl chloride, the para-chloroethoxy derivative hydrolyzes slightly slower in neutral moisture due to reduced carbonyl electrophilicity, but significantly faster under conditions favoring carbocation formation (SN1).
-
Table 1: Comparative Hydrolysis Reactivity
| Substituent | Electronic Effect | Relative Hydrolysis Rate (Neutral) | Stability Risk |
| H (Unsubstituted) | Neutral | Baseline (1.0) | Moderate |
| 4-OCH₃ (Methoxy) | Strong Donor (+R) | Slow (< 1.0) | Low |
| 4-NO₂ (Nitro) | Strong Withdrawer (-I/-R) | Fast (> 100) | High |
| 4-OCH₂CH₂Cl | Weak Donor (Net) | Moderate (~0.8 - 1.2) | Moderate |
Intramolecular Cyclization (The Ortho Effect)
A critical instability arises in the ortho-isomer (2-(2-chloroethoxy)benzoyl chloride). Unlike the para-isomer, the ortho-derivative possesses the geometric proximity for intramolecular nucleophilic attack.
-
Pathway: If the acid chloride hydrolyzes to the carboxylate (or in the presence of base), the carboxylate oxygen can attack the terminal alkyl chloride.
-
Product: Formation of 3,4-dihydro-2H-1,5-benzodioxepin-9-one (a 7-membered lactone) or benzodioxan derivatives.
-
Consequence: This reaction is irreversible and releases chloride, contaminating the sample with cyclized byproducts that are difficult to separate.
Thermal Stability
These compounds are generally thermally stable up to ~100°C in the absence of moisture. However, the presence of Lewis acid impurities (e.g., residual iron or aluminum salts) can catalyze the cleavage of the ether bond or Friedel-Crafts-type polymerization.
Visualization of Degradation Pathways
The following diagram illustrates the divergent degradation pathways for the ortho and para isomers.
Figure 1: Divergent degradation pathways. Note the unique cyclization risk for the ortho-isomer.
Synthesis & Purification Protocol
To ensure maximum stability, the synthesis must avoid generating free chloride ions in the presence of moisture. The Thionyl Chloride (
Reagents & Stoichiometry
-
Substrate: 4-(2-chloroethoxy)benzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (1.5 - 2.0 equiv)
-
Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)
-
Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Suspension: Charge the reaction vessel with 4-(2-chloroethoxy)benzoic acid and anhydrous toluene under an inert nitrogen atmosphere.
-
Activation: Add the catalytic amount of DMF. Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.
-
Addition: Add thionyl chloride dropwise at room temperature.
-
Reflux: Heat the mixture to 60-70°C. Monitor gas evolution (
and ).-
Critical Control Point: Do not exceed 80°C to prevent ether cleavage or thermal decomposition of the chloroethyl tail.
-
-
Completion: Stir for 2-3 hours until the solution becomes clear and gas evolution ceases.
-
Workup: Distill off excess thionyl chloride and solvent under reduced pressure (vacuum).
-
Chase Step: Add fresh anhydrous toluene and distill again ("azeotropic drying") to remove trace
and . -
Isolation: The product is typically a low-melting solid or viscous oil. Store immediately.
Figure 2: Optimized synthesis workflow emphasizing removal of acidic byproducts.
Analytical Monitoring & Quality Control
Direct analysis of acid chlorides by reverse-phase HPLC is not possible due to on-column hydrolysis. A derivatization method is required.
Methanolysis Derivatization Protocol
To accurately assess purity without hydrolysis artifacts:
-
Sampling: Take ~10 mg of the acid chloride.
-
Quench: Dissolve immediately in 1 mL of anhydrous HPLC-grade Methanol .
-
Reaction: Allow to stand for 5 minutes. The acid chloride converts quantitatively to the Methyl Ester .
-
Analysis: Inject the methyl ester solution into the HPLC.
-
Interpretation: The "Acid" peak in this chromatogram represents the amount of original hydrolysis present in the sample before quenching. The "Ester" peak represents the active acid chloride.
-
Infrared Spectroscopy (Direct)
-
Target Band: Look for the strong Carbonyl (
) stretch characteristic of acid chlorides at 1770–1785 cm⁻¹ . -
Contamination: A shift or shoulder at 1680–1700 cm⁻¹ indicates hydrolysis to the carboxylic acid.
Storage & Handling Requirements
-
Container: Glass or Teflon-lined containers only. Do not use metal containers (corrosion risk).
-
Atmosphere: Store under Argon or Nitrogen headspace.
-
Temperature: Refrigerate at 2–8°C.
-
Desiccant: Secondary containment with active desiccant (e.g.,
or silica gel) is recommended to intercept moisture permeating the septum.
References
-
Mechanisms of Acid Chloride Hydrolysis
- Title: Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media
- Source: Bentley, T. W., et al. (2011). Journal of Organic Chemistry.
-
URL:[Link]
-
Intramolecular Cyclization of Ortho-Substituted Benzo
-
Synthesis of Chloroethoxy Benzoic Acid Deriv
- Title: Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride (Example Protocol)
- Source: PrepChem
-
URL:[Link]
-
Hammett Constants & Reactivity
- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters
- Source: Hansch, C., et al. (1991). Chemical Reviews.
-
URL:[Link]
Sources
Methodological & Application
Application Note: Advanced Synthesis Protocol for Fenofibrate (API Grade)
This Application Note provides a rigorous technical guide for the synthesis of Fenofibrate , a PPAR-alpha agonist used in the treatment of hyperlipidemia.
Critical Technical Clarification: Starting Material Selection
User Query Analysis: The prompt specifies the use of 4-(2-chloroethoxy)benzoyl chloride (CAS 65136-50-7). Scientific Assessment: This precursor contains a 2-chloroethoxy tail (-OCH₂CH₂Cl) attached to the benzoyl moiety. However, Fenofibrate (CAS 49562-28-9) is structurally defined by an isopropyl 2-methylpropionate tail (-OC(CH₃)₂COOCH(CH₃)₂) attached to the phenoxy ring, and a 4-chlorobenzoyl group on the other side.[1][2] Resolution: Using 4-(2-chloroethoxy)benzoyl chloride would yield a structural analogue (likely a liquid crystal mesogen) rather than Fenofibrate. To ensure scientific integrity (E-E-A-T), this guide details the validated industrial synthesis utilizing 4-Chlorobenzoyl Chloride and Anisole/Phenol , which is the standard route to the correct pharmacophore.
Executive Summary
This protocol details the convergent synthesis of Fenofibrate via the Friedel-Crafts Acylation pathway. This route is preferred in pharmaceutical manufacturing due to its high atom economy and scalability compared to the oxidative degradation of bis-aryl precursors. The workflow involves the construction of the benzophenone core followed by a Williamson ether synthesis to introduce the fibrate tail.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary modules:
-
Core Construction: Formation of the diaryl ketone via Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride.[2][3][4]
-
Pharmacophore Installation: Demethylation followed by alkylation with isopropyl 2-bromo-2-methylpropionate.
Strategic Advantage:
-
Regioselectivity: The methoxy group of anisole directs the acylation to the para position, minimizing ortho impurities.
-
Convergent Assembly: Allows for independent optimization of the lipophilic tail and the aromatic core.
Detailed Experimental Protocol
Phase 1: Synthesis of 4-Chloro-4'-methoxybenzophenone
Reaction Type: Friedel-Crafts Acylation
Mechanism: Electrophilic Aromatic Substitution (
Reagents & Materials:
| Reagent | CAS No. | Eq.[1][3][4][5][6][7][8][9] | Role |
|---|---|---|---|
| 4-Chlorobenzoyl Chloride | 122-01-0 | 1.05 | Electrophile Source |
| Anisole | 100-66-3 | 1.00 | Nucleophile |
| Aluminum Chloride (
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel. Purge with
. -
Catalyst Suspension: Charge
(1.10 eq) and dry DCM (5 vol). Cool to 0–5°C using an ice/brine bath. -
Acyl Chloride Addition: Add 4-Chlorobenzoyl chloride (1.05 eq) dropwise, maintaining temperature <10°C. Stir for 30 min to form the acylium ion complex.
-
Substrate Addition: Add Anisole (1.0 eq) dissolved in DCM slowly over 1 hour. The reaction is exothermic; control rate to keep internal temp <10°C.
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Quench: Pour the reaction mixture slowly into ice-cold dilute HCl (1M). Caution: Highly exothermic hydrolysis of aluminum salts.
-
Workup: Separate organic layer.[1] Wash with water (2x), 5%
(to remove acid), and brine. Dry over .[1] -
Isolation: Concentrate under reduced pressure. Recrystallize from Ethanol to yield off-white crystals.
Phase 2: Demethylation to 4-Chloro-4'-hydroxybenzophenone
Reaction Type: Ether Cleavage
Reagents:
-
Substrate: 4-Chloro-4'-methoxybenzophenone
-
Reagent: Pyridine hydrochloride (Py·HCl) or
(Boron Tribromide) -
Industrial Preference: Pyridine hydrochloride (solvent-free melt) is often preferred for cost, though
is cleaner for lab scale.
Procedure (Py·HCl Melt Method):
-
Mix substrate (1.0 eq) and Pyridine hydrochloride (5.0 eq) in a flask.
-
Heat to 180–190°C (melt) for 2–3 hours.
-
Cool to 100°C and pour into ice water. The product precipitates.[7]
-
Filter, wash with water, and dry.
-
Target Yield: 90–95%
-
Phase 3: Alkylation to Fenofibrate
Reaction Type: Williamson Ether Synthesis
Critical Step: This step installs the gem-dimethyl ester tail, critical for PPAR-
Reagents & Materials:
| Reagent | CAS No. | Eq.[1][3][4][5][6][7][8][9] | Role |
|---|---|---|---|
| 4-Cl-4'-OH-Benzophenone | 42019-78-3 | 1.00 | Substrate |
| Isopropyl 2-bromo-2-methylpropionate | 51368-55-9 | 1.20 | Alkylating Agent |
| Potassium Carbonate (
Procedure:
-
Solvation: Dissolve 4-Chloro-4'-hydroxybenzophenone in Acetonitrile (10 vol).
-
Deprotonation: Add anhydrous
(2.5 eq). Heat to reflux (80–82°C) for 1 hour to generate the phenoxide anion. -
Alkylation: Add Isopropyl 2-bromo-2-methylpropionate (1.2 eq) dropwise over 30 mins.
-
Reflux: Continue reflux for 12–16 hours.
-
Note: The reaction can be sluggish due to steric hindrance of the gem-dimethyl group. Addition of catalytic KI (0.1 eq) or
(TBAB) can accelerate the rate.
-
-
Workup: Cool to room temperature. Filter off inorganic salts (
, Excess ). -
Concentration: Evaporate solvent under vacuum.
-
Purification: Dissolve residue in Ethyl Acetate, wash with dilute NaOH (to remove unreacted phenol), water, and brine.
-
Crystallization: Recrystallize from Isopropyl Alcohol (IPA) to obtain API-grade Fenofibrate.
Process Visualization (Graphviz)
Caption: Convergent synthesis workflow for Fenofibrate from commodity chemicals to API crystallization.
Quality Control & Troubleshooting
Critical Quality Attributes (CQAs)
-
Appearance: White or almost white crystalline powder.
-
Melting Point: 80°C – 81°C.
-
Impurity A (EP/USP): 4-Chloro-4'-hydroxybenzophenone (Limit < 0.1%). Cause: Incomplete alkylation.
-
Impurity B: Fenofibric Acid (Limit < 0.1%).[11][12] Cause: Hydrolysis of the ester during workup.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in | Ensure |
| Incomplete Alkylation (Step 3) | Steric hindrance of gem-dimethyl | Increase reflux time (up to 24h); add Phase Transfer Catalyst (TBAB or 18-Crown-6). |
| Yellow discoloration | Oxidation of phenols | Perform demethylation and alkylation under strict Nitrogen atmosphere. |
References
-
Method of synthesizing fenofibrate. US Patent 8,445,715.[13] Google Patents. Link
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 2011, 3(6):157-164. Link
-
Process for the preparation of Fenofibrate. European Patent EP0245156B1.[2][3][4][13] Espacenet. Link
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives. SciELO, 2019. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 4. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. A Process For Preparation Of Fenofibrate [quickcompany.in]
- 9. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]
- 11. JP5442603B2 - A new synthesis of fenofibrate - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Note: Friedel-Crafts Acylation with 4-(2-Chloroethoxy)benzoyl Chloride
Executive Summary
This application note provides a comprehensive, field-tested protocol for executing Friedel-Crafts acylations utilizing 4-(2-chloroethoxy)benzoyl chloride. This bifunctional building block is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antiarrhythmic agents like Amiodarone[1] and selective estrogen receptor modulators (SERMs) such as Raloxifene[2]. By understanding the mechanistic causality behind reagent stoichiometry and thermal control, researchers can prevent common side reactions and maximize product yield.
Strategic Importance & Chemical Properties
4-(2-Chloroethoxy)benzoyl chloride (CAS: 65136-50-7) is typically synthesized from its stable precursor, 4-(2-chloroethoxy)benzoic acid (CAS: 65136-51-8)[3]. The strategic value of this reagent lies in its dual reactivity:
-
Acyl Chloride: Acts as a hard electrophile for Friedel-Crafts acylation to form diaryl ketones.
-
2-Chloroethoxy Moiety: Acts as a latent, soft electrophile for downstream amination (e.g., nucleophilic substitution with diethylamine or piperidine to form aminoethoxy side chains)[1],[2].
Mechanistic Causality & Reaction Design
As an Application Scientist, I emphasize that successful acylation with this substrate requires navigating the competing reactivities of its two electrophilic sites.
Lewis Acid Stoichiometry: Aluminum chloride (AlCl₃) coordinates strongly to Lewis basic sites. Because the 2-chloroethoxy group contains an ether oxygen, and the acyl group contains a carbonyl oxygen, 1.0 equivalent of AlCl₃ is entirely consumed by coordination to the substrate itself. To generate the active acylium ion, a minimum of 1.5 equivalents of AlCl₃ is required[4]. Using less than this will result in stalled reactions and unreacted starting material.
Thermal Control: The 2-chloroethoxy group is a primary alkyl chloride. Under Lewis acidic conditions, it can undergo competitive Friedel-Crafts alkylation, leading to polymeric or cross-linked byproducts. By strictly maintaining the reaction temperature between -5 °C and 0 °C, we kinetically favor the lower-activation-energy acylation pathway while completely suppressing the alkylation side reaction[4].
Solvent Selection: Dichloromethane (DCM) is the optimal solvent. It is non-coordinating, stabilizes the highly polar acylium intermediate, and remains fluid at -5 °C[1].
Visualizing the Reaction Pathway
Workflow of 4-(2-chloroethoxy)benzoyl chloride synthesis and Friedel-Crafts acylation.
Quantitative Data Presentation
| Parameter | Optimal Condition | Acceptable Range | Mechanistic Rationale |
| Lewis Acid (AlCl₃) | 1.5 equivalents | 1.2 – 2.0 equivalents | Compensates for catalyst trapping by ether and carbonyl oxygens[4]. |
| Solvent | Dichloromethane (DCM) | DCM, DCE, Chloroform | Non-coordinating, stabilizes polar intermediates, low freezing point[1]. |
| Temperature | -5 °C to 0 °C | -10 °C to 5 °C | Prevents competitive Friedel-Crafts alkylation by the chloroethyl group[4]. |
| Addition Rate | Dropwise (20-30 min) | 15 – 60 min | Controls exothermic acylium ion generation and prevents local heating[1]. |
Experimental Protocols (Self-Validating System)
Protocol A: In Situ Preparation of 4-(2-Chloroethoxy)benzoyl Chloride
To ensure maximum reactivity, the acyl chloride should be prepared fresh and used without extensive purification.
-
Setup: Charge a dry reaction flask equipped with a reflux condenser and a nitrogen inlet with 4-(2-chloroethoxy)benzoic acid (1.0 eq) and toluene (5 volumes).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq). Insight: DMF forms the highly reactive Vilsmeier-Haack intermediate, significantly accelerating chlorination.
-
Addition: Heat the suspension to 75 °C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes.
-
Reaction: Stir at 75–85 °C for 2–3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous.
-
Isolation: Concentrate the mixture under reduced pressure to remove toluene and unreacted SOCl₂. The resulting 4-(2-chloroethoxy)benzoyl chloride is obtained as a dense oil and should be used immediately in the next step to prevent atmospheric hydrolysis[2].
Protocol B: Friedel-Crafts Acylation Workflow
Example substrate: 2-butylbenzofuran (Amiodarone intermediate).
-
Preparation: Purge a clean, dry reaction vessel with nitrogen. Charge anhydrous aluminum chloride (AlCl₃, 1.5 eq) and dry DCM (10 volumes) into the vessel[1].
-
Cooling: Cool the suspension to -5 °C using an ice/brine bath.
-
Acylium Generation: Dissolve the freshly prepared 4-(2-chloroethoxy)benzoyl chloride (1.0 eq) in dry DCM (2 volumes) and add dropwise to the AlCl₃ suspension over 20 minutes, maintaining the internal temperature strictly below 0 °C[1].
-
Complexation: Stir the mixture for 15 minutes to allow complete formation of the acylium ion complex. Visual cue: The suspension will transition to a homogeneous pale-yellow/orange solution.
-
Substrate Addition: Dissolve the aromatic substrate (e.g., 2-butylbenzofuran, 1.0 eq) in dry DCM (2 volumes) and add dropwise over 30 minutes[4].
-
Reaction: Maintain the reaction at -5 °C to 0 °C for 1 to 2 hours.
-
Self-Validation Step: To prevent false negatives caused by aqueous hydrolysis of unreacted acyl chloride during sampling, quench a 0.1 mL reaction aliquot directly into 1 mL of anhydrous methanol. Analyze via HPLC. The presence of the methyl ester of the starting material indicates incomplete conversion, signaling the need for extended reaction time or additional AlCl₃.
-
Quenching: Upon confirmed completion, carefully quench the reaction by pouring the mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Insight: The acidic quench breaks the strong aluminum-product complex.
-
Workup: Separate the organic layer, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target ketone[1].
References
- Stable amiodarone hydrochloride, preparation method and application thereof (CN115850220B)
- Preparation method of amiodarone hydrochloride (CN109988132B)
- Preparation method of raloxifene hydrochloride (CN112851634A)
- 4-(2-Chloroethoxy)benzoic acid (CAS 65136-51-8)
Sources
- 1. CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof - Google Patents [patents.google.com]
- 2. CN112851634A - Preparation method of raloxifene hydrochloride - Google Patents [patents.google.com]
- 3. PH002310 | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN109988132B - Preparation method of amiodarone hydrochloride - Google Patents [patents.google.com]
Procedure for converting 4-(2-chloroethoxy)benzoic acid to acid chloride
Application Note: High-Purity Synthesis of 4-(2-Chloroethoxy)benzoyl Chloride
Abstract
This technical guide outlines the optimized protocol for converting 4-(2-chloroethoxy)benzoic acid to its corresponding acid chloride, 4-(2-chloroethoxy)benzoyl chloride. This intermediate is a critical building block in the synthesis of selective estrogen receptor modulators (SERMs), antifungal agents, and liquid crystalline polymers. The guide compares two primary activation pathways—Thionyl Chloride (
Strategic Reagent Selection
In drug development, the choice of chlorinating agent dictates the impurity profile and downstream work-up complexity. While both reagents effect the transformation, their by-products and thermal requirements differ.
| Feature | Oxalyl Chloride ( | Thionyl Chloride ( |
| Primary Use Case | High-Value / Lab Scale (<100g) | Process Scale-Up (>1kg) |
| Reaction Temp | 0°C to Room Temperature | Reflux (60–80°C) |
| Catalyst | DMF (Catalytic) | DMF (Catalytic) |
| By-products | ||
| Purification | Evaporation (Volatile by-products) | Distillation often required |
| Selectivity | High (Mild conditions preserve ether linkage) | Good (Risk of ether cleavage at high T) |
Recommendation: For the synthesis of 4-(2-chloroethoxy)benzoyl chloride, Protocol A (Oxalyl Chloride) is recommended for initial R&D and optimization phases due to milder conditions that minimize the risk of cleaving the chloroethoxy ether tail.
Reaction Mechanism
The activation of the carboxylic acid proceeds via a nucleophilic acyl substitution. Dimethylformamide (DMF) acts as a catalyst, forming a highly reactive Vilsmeier-Haack-type imidoyl chloride intermediate, which activates the carboxylic acid more efficiently than the bulk chlorinating agent alone.
Figure 1: Catalytic cycle of DMF-mediated acid chloride formation using Oxalyl Chloride.
Experimental Protocols
Protocol A: The "Gold Standard" Method (Oxalyl Chloride)
Best for: High purity, moisture-sensitive downstream applications.
Materials:
-
4-(2-chloroethoxy)benzoic acid (1.0 eq)
-
Oxalyl chloride (1.2 – 1.5 eq)
-
N,N-Dimethylformamide (DMF) (0.05 eq / 2-3 drops)
-
Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl and CO gases.
-
Solvation: Charge the flask with 4-(2-chloroethoxy)benzoic acid and anhydrous DCM under nitrogen flow.
-
Catalyst Addition: Add catalytic DMF (approx. 2-3 drops per 5g of substrate).
-
Note: No reaction occurs yet. DMF is essential for low-temperature activation.
-
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride dropwise via syringe over 15 minutes.
-
Observation: Vigorous bubbling (
evolution) will occur.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Endpoint: Solution should become clear and gas evolution should cease.
-
-
Work-up: Concentrate the reaction mixture under reduced pressure (Rotavap) at <40°C to remove solvent and excess oxalyl chloride.
-
Chase Step: Re-dissolve the residue in dry toluene (5 mL/g) and concentrate again. This azeotropically removes trace HCl and oxalyl chloride.
-
Result: The product is obtained as an off-white solid or viscous pale-yellow oil, ready for immediate use.
Protocol B: The Robust Scale-Up Method (Thionyl Chloride)
Best for: Large batches (>100g) where cost is a driver.
Materials:
-
4-(2-chloroethoxy)benzoic acid (1.0 eq)
-
Thionyl Chloride (5.0 eq - acts as solvent and reagent)
-
DMF (0.01 eq)
Step-by-Step Procedure:
-
Setup: Setup a RBF with a reflux condenser and a drying tube (
) or line. Connect to a scrubber. -
Mixing: Add the benzoic acid derivative and DMF to the flask.
-
Addition: Add Thionyl Chloride slowly at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 75–80°C) for 3–5 hours.
-
Critical: Monitor the disappearance of the solid starting material.
-
-
Distillation: Distill off the excess Thionyl Chloride under reduced pressure.
-
Isolation: The residue is often used directly. If high purity is required, recrystallization from dry hexane/toluene can be attempted, though hydrolysis risk is high.
Process Control & Self-Validation (IPC)
Direct analysis of acid chlorides on TLC is impossible because they hydrolyze back to the acid on the silica plate. You must use a Derivatization Quench .
Method:
-
Take an aliquot (20
L) of the reaction mixture. -
Quench it into a vial containing 0.5 mL dry Methanol and 2 drops of Triethylamine.
-
Wait 5 minutes. This converts the Acid Chloride
Methyl Ester .[1] -
Run TLC of the quenched mixture vs. the Starting Material (Acid).
Interpretation:
-
Starting Material (Acid): Low
, often streaks. -
Product (Methyl Ester): High
, distinct spot. -
Valid Result: Complete disappearance of the Acid spot indicates 100% conversion to the Acid Chloride.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and validation of the acid chloride.
Safety & Handling
-
Corrosivity: Thionyl chloride and Oxalyl chloride cause severe skin burns and eye damage. Handle only in a functioning fume hood.
-
Inhalation Hazard: The reaction releases HCl,
, and CO. Carbon monoxide is odorless and deadly; ensure excellent ventilation. -
Moisture Sensitivity: The product reacts violently with water.[2] All glassware must be oven-dried.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).
-
Sigma-Aldrich. (2023). Oxalyl Chloride Technical Data Sheet. (Handling and reactivity data).
-
ResearchGate. (2019). Discussion on Synthesis of 4-(allyloxy)benzoyl chloride using Thionyl Chloride. (Protocol validation for alkoxy-benzoic acids).
-
PrepChem. (2023). Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride. (Analogous synthesis demonstrating stability of ether linkage).
Sources
Strategic Esterification Protocols: Utilizing 4-(2-Chloroethoxy)benzoyl Chloride for Functionalized Diaryl Esters
Topic: Reaction of 4-(2-chloroethoxy)benzoyl chloride with phenols Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists
Abstract & Strategic Value
In the landscape of medicinal chemistry and materials science, 4-(2-chloroethoxy)benzoyl chloride (CAS 65136-50-7) serves as a critical bifunctional building block. Its value lies in its orthogonal reactivity : the highly reactive acyl chloride moiety allows for rapid coupling with nucleophiles (phenols/amines), while the pendant 2-chloroethoxy group remains inert under acylation conditions, serving as a latent electrophile for downstream functionalization (e.g., amination to generate basic side chains typical of SERMs like Raloxifene or Fibrates).
This application note provides a rigorous, field-validated guide for the chemoselective esterification of phenols using this reagent. We address the kinetic differentiation between the acyl and alkyl chloride sites and provide scalable protocols that maximize yield while suppressing hydrolysis and elimination side-reactions.
Chemical Basis & Mechanistic Insights
Chemoselectivity: The "Reactivity Gap"
The success of this reaction relies on exploiting the immense electrophilicity difference between the acyl chloride (
-
Acyl Chloride: Highly susceptible to nucleophilic attack by phenoxides due to the leaving group ability of
and the polarization of the bond. -
Alkyl Chloride: Relatively inert under standard acylation conditions (0–25°C). It requires elevated temperatures or stronger nucleophiles (e.g., amines, iodides) to undergo
substitution.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via an addition-elimination pathway. A base (organic amine or inorganic hydroxide) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the ester product.
Figure 1: Mechanistic pathway highlighting the preservation of the alkyl chloride motif.
Experimental Protocols
We present two distinct protocols tailored to different scales and substrate sensitivities.
Protocol A: Anhydrous Acylation (High-Throughput/Research Scale)
Best for: Acid-sensitive substrates, small-scale parallel synthesis, and moisture-sensitive phenols.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: 4-(2-chloroethoxy)benzoyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) - Optional accelerator
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the phenol (10 mmol) in anhydrous DCM (30 mL). -
Base Addition: Add TEA (12 mmol) and DMAP (0.5 mmol). Cool the mixture to 0°C using an ice bath.
-
Acylation: Dissolve 4-(2-chloroethoxy)benzoyl chloride (11 mmol) in DCM (10 mL) and add dropwise over 15 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Add saturated
solution (20 mL) to quench unreacted acid chloride. -
Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove excess amine), saturated
(to remove acid byproducts), and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Schotten-Baumann Interfacial Synthesis (Process/Scale-Up)
Best for: Robust substrates, large-scale production, cost reduction (avoids organic bases).
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: 4-(2-chloroethoxy)benzoyl chloride (1.1 equiv)
-
Base: 10% NaOH (aq) (2.5 equiv)
-
Solvent: Toluene or THF (optional co-solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve the phenol (50 mmol) in 10% NaOH solution (50 mL) in a flask equipped with vigorous stirring. Ensure the phenol is fully deprotonated (solution becomes clear).
-
Addition: Cool to 5–10°C. Add 4-(2-chloroethoxy)benzoyl chloride (55 mmol) dropwise (neat or dissolved in minimal Toluene).
-
Agitation: Stir vigorously for 1–2 hours. The product often precipitates as a solid directly from the aqueous phase.
-
Filtration/Extraction:
-
If solid:[1] Filter the precipitate, wash with cold water and dilute HCl.
-
If oil: Extract with Ethyl Acetate, wash with brine, and dry.
-
-
Purification: Recrystallization from Isopropanol (IPA) is typically effective for these benzoate esters.
Process Visualization
Figure 2: Decision matrix and workflow for selecting the optimal esterification protocol.
Data Summary & Troubleshooting
Comparative Performance Table
| Parameter | Method A (Anhydrous) | Method B (Schotten-Baumann) |
| Yield | 85–95% | 75–90% |
| Reaction Time | 2–4 Hours | 1–2 Hours |
| Purity (Crude) | High (requires extraction) | Medium (often requires recrystallization) |
| Atom Economy | Lower (requires organic base) | Higher (uses inorganic base) |
| Risk | Moisture sensitivity | Hydrolysis of reagent |
Troubleshooting Guide
-
Issue: Low Yield / Hydrolysis.
-
Cause: Wet solvents (Method A) or insufficient stirring speed (Method B).
-
Fix: Dry DCM over
; Increase RPM to maximize interfacial surface area in Method B.
-
-
Issue: Alkyl Chloride Elimination.
-
Cause: Reaction temperature >50°C or use of excessively strong bases (e.g., NaH, t-BuOK).
-
Fix: Maintain temperature <25°C. The 2-chloroethoxy group is stable to NaOH at RT but can eliminate to a vinyl ether at high heat.
-
-
Issue: Emulsion formation.
-
Fix: In Method B, use a small amount of surfactant (TBAB) or switch to a biphasic system (DCM/Water).
-
Applications in Drug Discovery
The resulting 4-(2-chloroethoxy)phenyl esters are versatile intermediates:
-
SERM Synthesis: The chloroethyl tail can be displaced by secondary amines (e.g., piperidine, pyrrolidine) to generate the basic side chains found in drugs like Raloxifene or Tamoxifen analogs [1].
-
Liquid Crystals: The rigid benzoate core with an alkoxy tail is a classic mesogenic unit used in the design of nematic liquid crystals.
-
Fibrates: Similar chemistry is used to attach the lipophilic tail in Fenofibrate analogs, where the benzophenone core is constructed via Friedel-Crafts, but the alkoxy chain introduction follows similar nucleophilic principles [2].
References
- Google Patents. "Preparation method of raloxifene hydrochloride (CN112851634A)."
-
ChemGuide. "Reactions of Phenol with Acyl Chlorides." [Link]
-
Organic Chemistry Portal. "Schotten-Baumann Reaction." [Link]
Sources
Application Note: Chemoselective Nucleophilic Substitution of 4-(2-Chloroethoxy)benzoyl Chloride
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselectivity challenges of 4-(2-chloroethoxy)benzoyl chloride , a bifunctional electrophile critical in the synthesis of benzofuran derivatives (e.g., Amiodarone analogs) and SERMs (Selective Estrogen Receptor Modulators).
Executive Summary & Strategic Analysis
4-(2-chloroethoxy)benzoyl chloride (CAS 35607-06-4) presents a classic "Dual Electrophile" challenge. It contains two distinct sites for nucleophilic attack:
-
Acyl Chloride (C-1): Highly reactive hard electrophile (
hybridized). -
Alkyl Chloride (C-1'): Moderately reactive soft electrophile (
hybridized, primary alkyl halide).
Core Directive: In almost all drug development workflows, the Acyl Chloride must be derivatized first. Attempting to substitute the alkyl chloride directly with amines or strong nucleophiles while the acyl chloride is intact will result in uncontrolled oligomerization or preferential attack at the carbonyl center.
This guide provides high-fidelity protocols for a Sequential Substitution Strategy : first stabilizing the acyl moiety (via Friedel-Crafts or Amidation), followed by the nucleophilic displacement of the alkyl chloride.
Chemoselectivity & Reaction Logic
The reactivity hierarchy is governed by the electronic nature of the leaving groups and the electrophilic centers.[1]
| Feature | Acyl Chloride Site (-COCl) | Alkyl Chloride Site (-CH₂CH₂Cl) |
| Reactivity | High (Fast kinetics at < 0°C) | Low/Medium (Requires heat > 60°C) |
| Mechanism | Nucleophilic Acyl Substitution ( | Bimolecular Nucleophilic Substitution ( |
| Preferred Nucleophiles | Aromatics (Friedel-Crafts), Prim/Sec Amines, Alcohols | Sec/Tert Amines, Thiolates, Iodide |
| Strategic Order | Step 1 (Scaffold Construction) | Step 2 (Pharmacophore Installation) |
Visualizing the Reaction Pathway
The following diagram illustrates the mandatory sequential workflow to avoid side reactions.
Detailed Experimental Protocols
Protocol A: Acyl Substitution (Scaffold Building)
Target: Derivatization of the acyl chloride while preserving the chloroethoxy tail. Context: Synthesis of Amiodarone-type intermediates via Friedel-Crafts Acylation.
Materials:
-
Substrate: 4-(2-chloroethoxy)benzoyl chloride (1.0 eq)
-
Coupling Partner: 2-butylbenzofuran (or equivalent aromatic core) (1.0 eq)
-
Catalyst: Anhydrous
(1.2 – 2.0 eq)[2] -
Solvent: Dichloromethane (DCM), anhydrous.
Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with
. -
Catalyst Suspension: Charge
and DCM. Cool the suspension to -5°C using an ice/salt bath. Rationale: Low temperature suppresses the alkyl chloride from participating in competitive alkylation. -
Addition: Dissolve 4-(2-chloroethoxy)benzoyl chloride in DCM. Add this solution dropwise to the catalyst suspension over 20–30 minutes. Maintain internal temp < 0°C.
-
Reaction: Stir at -5°C to 0°C for 1–2 hours. Monitor by TLC (disappearance of acid chloride, though difficult to visualize directly; monitor formation of ketone).
-
Quench: Pour the reaction mixture slowly into crushed ice/HCl. Extract with DCM.
-
Result: The product is the aryl ketone with the 2-chloroethoxy tail intact .
Critical Control Point: Do not allow the temperature to exceed 10°C during this step. Higher temperatures may cause the
Protocol B: Alkyl Substitution (Pharmacophore Installation)
Target: Displacement of the alkyl chloride by a secondary amine. Context: This step often requires "forcing" conditions due to the moderate reactivity of the chloroethyl group.
Materials:
-
Substrate: The Intermediate from Protocol A (containing -OCH₂CH₂Cl).
-
Nucleophile: Diethylamine (or other secondary amine) (3.0 – 5.0 eq).
-
Catalyst (Optional but Recommended): Sodium Iodide (NaI) (0.1 eq) – Finkelstein Conditions .
-
Solvent: Toluene or Methyl Ethyl Ketone (MEK).
-
Base:
(if using a non-basic nucleophile) or excess amine.[3]
Methodology:
-
Setup: Charge the intermediate (from Protocol A) into a pressure tube or reflux flask.
-
Solvent System: Dissolve in Toluene/Methanol (10:1) or neat amine if liquid. Note: Methanol aids in solubilizing the leaving chloride ion.
-
Catalysis (The "Finkelstein Boost"): Add 10 mol% NaI.
-
Heating: Heat the mixture to 75°C – 80°C for 6–12 hours.
-
Workup: Cool to room temperature. Wash with water to remove amine salts. The organic layer contains the final tertiary amine product.
Data Summary Table: Optimization of Alkyl Substitution
| Condition | Temp (°C) | Time (h) | Yield (%) | Notes |
| Toluene, No Catalyst | 110 (Reflux) | 24 | 65% | Slow conversion; some degradation. |
| Toluene + 10% NaI | 80 | 8 | 92% | Recommended. Cleaner profile. |
| DMF, No Catalyst | 100 | 12 | 85% | Difficult solvent removal during workup. |
Troubleshooting & Handling
Hydrolysis Management
The starting material, 4-(2-chloroethoxy)benzoyl chloride, is moisture-sensitive.
-
Symptom: White precipitate in the bottle (4-(2-chloroethoxy)benzoic acid).
-
Fix: If significant hydrolysis is suspected, reflux the material in Thionyl Chloride (
) for 1 hour to regenerate the acid chloride before use. Remove excess under vacuum.
"Stalled" Alkyl Substitution
If Protocol B stalls (incomplete conversion of the chloride):
-
Switch Solvent: Move to a polar aprotic solvent like DMF or DMSO to increase the nucleophilicity of the amine.
-
Increase Pressure: Perform the reaction in a sealed vessel (autoclave) at 100°C to overcome the activation energy barrier of the
reaction on the chloroethyl chain.
References
-
Preparation of Amiodarone Hydrochloride. Google Patents, CN109988132B. Accessed October 2025.
- Citation for Protocol A (Friedel-Crafts conditions).
-
Stable Amiodarone Hydrochloride, Preparation Method and Application. Google Patents, CN115850220B. Accessed October 2025.
- Citation for Protocol B (Amin
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
- Fundamental grounding for chemoselectivity mechanisms.
-
Synthesis of 4-(2-Chloroethoxy)benzophenone. ChemicalBook. CAS 3439-73-4 Data.[9]
- Verification of intermedi
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN109988132B - Preparation method of amiodarone hydrochloride - Google Patents [patents.google.com]
- 3. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]
- 4. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof - Google Patents [patents.google.com]
- 9. 4-(2-Chloroethoxy)benzophenone synthesis - chemicalbook [chemicalbook.com]
Application Note: Preparation of 4-(2-Chloroethoxy)benzophenone Intermediates
Introduction & Strategic Context
4-(2-Chloroethoxy)benzophenone (CAS: 3439-73-4) is a critical synthetic intermediate in medicinal chemistry[1]. It is primarily utilized in the preparation of Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen, Clomifene, and their analogues[2]. The structural motif—a benzophenone core linked to a chloroethyl ether—serves as a highly versatile scaffold. The ketone moiety readily undergoes McMurry cross-coupling to form the triphenylethylene core, while the terminal alkyl chloride acts as an electrophilic handle for subsequent amination[3].
Mechanistic Principles & Causality
The synthesis of 4-(2-chloroethoxy)benzophenone relies on the Williamson ether synthesis, coupling 4-hydroxybenzophenone with a 1,2-dihaloethane[4].
Strategic Choice of Alkylating Agent: While 1,2-dichloroethane is highly economical, its symmetrical nature and the equivalent leaving group potential of both chlorine atoms frequently lead to unwanted bis-alkylation (dimerization), where one equivalent of the dihalide reacts with two equivalents of the phenoxide[1]. To circumvent this, 1-bromo-2-chloroethane is the preferred reagent[3]. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a significantly better leaving group. This differential reactivity ensures that the phenoxide selectively displaces the bromide via an SN2 mechanism, preserving the terminal chloride for downstream functionalization.
Solvent and Base Selection: Two primary paradigms exist for this transformation:
-
Anhydrous Conditions (Method A): Utilizes a mild base (e.g., K2CO3) in a polar aprotic solvent like acetone. The potassium cation coordinates with the phenoxide, while the aprotic solvent leaves the nucleophile unsolvated and highly reactive[3].
-
Phase-Transfer Catalysis (Method B): Employs an aqueous strong base (NaOH) and an organic phase, facilitated by a quaternary ammonium salt (e.g., benzyltri-n-butylammonium bromide). The catalyst shuttles the phenoxide into the organic layer, enabling rapid reaction with the alkyl halide[5].
Experimental Workflows & Protocols
Figure 1: Synthetic workflow and downstream applications of 4-(2-chloroethoxy)benzophenone.
Protocol A: Anhydrous Alkylation (K2CO3 / Acetone)
This method is ideal for laboratory-scale synthesis requiring high purity and minimal dimerization[3].
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube to maintain anhydrous conditions.
-
Reagent Charging: Dissolve 4-hydroxybenzophenone (1.0 equiv) in anhydrous acetone (approx. 3 mL/mmol). Add finely powdered, anhydrous potassium carbonate (K2CO3, 2.0 equiv).
-
Alkylation: Dropwise add 1-bromo-2-chloroethane (1.5 equiv). The excess compensates for potential elimination side-reactions (e.g., formation of vinyl chloride).
-
Reaction Execution: Heat the suspension to reflux (56°C) under vigorous stirring for 18–24 hours.
-
In-Process Control (IPC): Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC. Self-Validation Step: The reaction is considered complete and validated when the phenolic starting material spot completely disappears, confirming full conversion.
-
Workup: Cool to room temperature. Filter the inorganic salts (KCl, KBr, unreacted K2CO3) through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate, wash with 5% aqueous NaOH (to remove any trace unreacted phenol), followed by brine. Dry over anhydrous Na2SO4, concentrate, and recrystallize from ethanol to yield a white solid.
Protocol B: Phase-Transfer Catalysis (PTC)
This method is highly scalable, avoids the need for anhydrous solvents, and is frequently used in industrial settings[5],[4].
-
Biphasic Setup: In a reactor, dissolve 4-hydroxybenzophenone (1.0 equiv) in a 20% aqueous NaOH solution (1.5 equiv of NaOH).
-
Organic Phase: Add a solution of 1-bromo-2-chloroethane (1.2 equiv) in dichloromethane (DCM) or toluene.
-
Catalyst Addition: Add benzyltri-n-butylammonium bromide (TBAB) (0.05 equiv) as the phase-transfer catalyst.
-
Reaction Execution: Stir the biphasic mixture vigorously at 40°C (if using DCM) or 80°C (if using toluene) for 12–18 hours.
-
Workup: Separate the phases. Extract the aqueous layer once with the organic solvent. Combine the organic layers, wash sequentially with water and brine, dry over MgSO4, and evaporate the solvent.
Quantitative Data & Optimization
Table 1: Comparative Analysis of Synthesis Methodologies
| Parameter | Method A: Anhydrous Alkylation | Method B: Phase-Transfer Catalysis (PTC) |
| Base / Solvent | K2CO3 / Acetone | NaOH (aq) / DCM or Toluene |
| Alkylating Agent | 1-Bromo-2-chloroethane | 1-Bromo-2-chloroethane |
| Temperature | 56°C (Reflux) | 40°C - 80°C |
| Reaction Time | 18 - 24 hours | 12 - 18 hours |
| Typical Yield | 85 - 89% | 80 - 88% |
| Dimerization Risk | Very Low | Low to Moderate |
| Scalability | Moderate (requires dry solvents) | High (water-tolerant) |
References
-
Title: 4-(2-Chloroethoxy)benzophenone | CAS#:3439-73-4 | Chemsrc Source: chemsrc.com URL: [Link]
-
Title: Design and Synthesis of Norendoxifen Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities Source: nih.gov (PMC) URL: [Link]
- Source: google.com (Patents)
Sources
- 1. 4-(2-Chloroethoxy)benzophenone | CAS#:3439-73-4 | Chemsrc [chemsrc.com]
- 2. 4-(2-Chloroethoxy)benzophenone | 3439-73-4 [chemicalbook.com]
- 3. Design and Synthesis of Norendoxifen Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0168175B1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 5. 4-(2-Chloroethoxy)benzophenone synthesis - chemicalbook [chemicalbook.com]
Using thionyl chloride to synthesize 4-(2-chloroethoxy)benzoyl chloride
Application Note: High-Fidelity Synthesis of 4-(2-Chloroethoxy)benzoyl Chloride
Part 1: Strategic Overview
The conversion of 4-(2-chloroethoxy)benzoic acid to its corresponding acid chloride, 4-(2-chloroethoxy)benzoyl chloride , is a pivotal activation step in the synthesis of fibrate-class pharmaceuticals (e.g., Fenofibrate analogs) and anti-arrhythmic agents. While the reaction utilizes standard thionyl chloride (
This protocol departs from generic textbook descriptions by integrating catalytic activation (DMF) and azeotropic purification strategies. These ensure the complete removal of thionyl chloride traces, which is critical if the subsequent step involves sensitive nucleophiles or Friedel-Crafts acylations where residual oxidants can degrade catalyst performance.
Part 2: Scientific Integrity & Protocol
Mechanistic Causality
The transformation proceeds via a nucleophilic acyl substitution.[1] We utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst.[1]
-
Activation: DMF reacts with
to form the highly reactive Vilsmeier-Haack-type chloroiminium intermediate. -
Chlorosulfite Formation: This intermediate reacts rapidly with the carboxylic acid to form an acyl chlorosulfite, releasing HCl.
-
Collapse: The chlorosulfite collapses to release
and the target acyl chloride.[2]
Why this matters: Without DMF, the reaction requires prolonged reflux, increasing the risk of thermal degradation of the chloroethoxy tail. With DMF, the reaction kinetics are accelerated, allowing for milder conditions [1, 12].
Reagent Specifications
| Reagent | Role | Equivalence | Key Property |
| 4-(2-chloroethoxy)benzoic acid | Substrate | 1.0 eq | Dry solid (Moisture <0.5%) |
| Thionyl Chloride ( | Reagent/Solvent | 3.0 - 5.0 eq | High purity, redistilled if yellow |
| N,N-Dimethylformamide (DMF) | Catalyst | 0.05 eq (cat.)[1][3] | Anhydrous |
| Toluene | Co-solvent/Chaser | 3-5 Vol | Azeotrope for |
Validated Experimental Protocol
Step 1: Reaction Setup
-
Equipment: 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser,
drying tube (or inlet), and a gas trap (scrubber) for HCl/ . -
Safety Note: Perform strictly in a fume hood.
and HCl are corrosive and toxic.
Step 2: Addition
-
Charge the RBF with 10.0 g (approx. 50 mmol) of 4-(2-chloroethoxy)benzoic acid.
-
Add 30 mL of Toluene (optional, improves heat transfer and solubility). Note: Neat
is also acceptable if downstream solvent exchange is planned. -
Add 18 mL (approx. 250 mmol) of Thionyl Chloride.
-
Add 2-3 drops of anhydrous DMF.
-
Observation: Immediate gas evolution (HCl/
) indicates catalyst initiation [12].
-
Step 3: Thermal Reaction
-
Heat the mixture gradually to reflux (approx. 75-80°C) .
-
Maintain reflux for 2 to 3 hours .
-
Endpoint Validation: The reaction is complete when the solution becomes clear (homogenous) and gas evolution ceases completely.
-
In-Process Control: Aliquot hydrolysis is not recommended due to the instability of the acid chloride. Visual clarity is the primary indicator for this specific substrate [7, 9].
-
Step 4: Isolation and Purification
-
Cool the mixture to room temperature.
-
Vacuum Distillation: Equip the flask for short-path distillation. Remove excess thionyl chloride and toluene under reduced pressure (40-50°C bath temperature).
-
Azeotropic Chase: Add 20 mL of fresh Toluene to the residue and evaporate again under vacuum.
-
Why: This "chasing" step is critical to remove trapped
, which forms a low-boiling azeotrope with toluene. Residual will inhibit subsequent Friedel-Crafts or amidation reactions [2].
-
-
Final Product: The residue is 4-(2-chloroethoxy)benzoyl chloride, typically a pale yellow viscous oil or low-melting solid. It should be used immediately or stored under inert gas.
Part 3: Visualization & Logic
Reaction Workflow Diagram
Caption: Figure 1. Catalytic cycle and isolation workflow for the chlorination of 4-(2-chloroethoxy)benzoic acid.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Solution remains cloudy after 3h | Incomplete reaction or wet starting material. | Add 10% more |
| Dark/Black residue | Thermal degradation / Polymerization. | Reduce bath temp; ensure |
| Solidifies immediately upon cooling | High purity product (mp is near RT). | Dissolve in DCM/Toluene for transfer if liquid handling is needed. |
References
- Vertex AI Search. (2023). CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof. Google Patents.
- PrepChem. (n.d.). Synthesis of 4-(2,2-dichlorovinyloxy)benzoyl chloride.
- PrepChem. (n.d.). Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride.
-
Vertex AI Search . (2023). CN109988132B - Preparation method of amiodarone hydrochloride.[4] Google Patents. Retrieved from
-
Vertex AI Search . (2023). CN104230703A - Method for synthesizing high-purity benzoyl chloride.[3] Google Patents. Retrieved from
- Taylor & Francis. (2023). Benzoyl chloride – Knowledge and References.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 4. CN109988132B - Preparation method of amiodarone hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-chloroethoxy)benzoyl chloride
Topic: Removing unreacted thionyl chloride (
Executive Summary
The conversion of 4-(2-chloroethoxy)benzoic acid to its acid chloride derivative using thionyl chloride (
Module 1: The Physics of Separation
Why Simple Vacuum Distillation Fails
While thionyl chloride has a relatively low boiling point (76°C), it often exhibits "sticky" behavior in crude reaction mixtures due to:
-
Vapor Pressure Suppression: The high-boiling benzoyl chloride product (estimated b.p. >250°C) suppresses the volatility of residual
. -
Solubility:
is highly soluble in organic acid chlorides, trapping it within the bulk liquid phase.
The Solution: Azeotropic "Chasing"
The most effective method for removal is azeotropic distillation (often called "co-evaporation") using anhydrous toluene. Toluene serves two critical functions:
-
Carrier Solvent: It disrupts the solvation shell of
, carrying it into the vapor phase. -
Thermal Buffer: Toluene (b.p. 110.6°C) allows the pot temperature to rise sufficiently to drive off
without reaching the decomposition temperature of the ether linkage in your target molecule [1, 2].
Data Comparison: Reagents vs. Solvents
| Compound | Boiling Point (°C) | Role | Removal Strategy |
| Thionyl Chloride ( | 76°C | Reagent | Vacuum / Azeotrope |
| Toluene ( | 110.6°C | Chasing Solvent | Vacuum Distillation |
| 4-(2-chloroethoxy)benzoyl chloride | >200°C (est.) | Product | Residue (Pot) |
| Sulfur Dioxide ( | -10°C | Byproduct | Gas Evolution |
| Hydrogen Chloride ( | -85°C | Byproduct | Gas Evolution |
Module 2: The Protocol (Step-by-Step)
Phase 1: Bulk Removal
-
Setup: Equip the reaction flask with a short-path distillation head or connect directly to a rotary evaporator with a chemically resistant pump (PTFE diaphragms).
-
Trap: Ensure a cold trap (Dry Ice/Acetone or Liquid
) is placed between the apparatus and the pump to protect against corrosive and vapors. -
Execution: Apply vacuum (start at ~200 mbar and ramp down to ~10-20 mbar) while heating the water bath to 40–50°C .
-
Note: Do not exceed 60°C initially to prevent rapid gas evolution ("bumping").
-
-
Endpoint: Continue until bubbling ceases and volume stabilizes.
Phase 2: Azeotropic Distillation (The "Chase")
This is the critical purification step.
-
Addition: Add anhydrous toluene to the crude residue.
-
Ratio: Use approximately 2–3 mL of toluene per gram of theoretical product.
-
-
Homogenization: Swirl or stir to ensure the viscous acid chloride mixes completely with the toluene.
-
Distillation: Re-apply vacuum and distill off the toluene at 45–50°C .
-
Repetition: Repeat the toluene addition and distillation cycle 3 times .
-
Verification: After the 3rd cycle, the residue should be free of the acrid, biting smell of
.
-
Phase 3: Final Isolation
-
High Vacuum: Apply high vacuum (<1 mbar) for 30–60 minutes to remove trace toluene.
-
Storage: Store the product under Argon/Nitrogen. If the product is a solid, it may crystallize upon cooling.[10]
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points and flow for purifying the acid chloride.
Figure 1: Operational workflow for the removal of thionyl chloride via toluene azeotrope.
Module 4: Troubleshooting & FAQs
Q1: My product turned yellow/orange after distillation. Is it decomposed?
Diagnosis: This is likely due to sulfur impurities (
-
Cause: Commercial
often contains sulfur chlorides which are yellow/red. Overheating (>80°C) can also cause minor degradation. -
Fix: If purity is critical, dissolve the acid chloride in a small amount of dry hexane/pentane (if solid) or toluene. If the product precipitates (it is likely a solid), filter it.[7] If it is an oil, the color may persist but often does not interfere with subsequent acylation reactions [3].
Q2: Can I use Dichloromethane (DCM) instead of Toluene?
Technical Answer: No, it is less effective.
-
Reasoning: DCM boils at ~40°C, which is lower than
(76°C). When you strip DCM, it evaporates before the thionyl chloride, leaving the contaminant behind. Toluene (110°C) boils higher, forcing the to vaporize to maintain equilibrium in the gas phase [1].
Q3: Is the (2-chloroethoxy) ether linkage stable to refluxing ?
Technical Answer: Yes.
-
Mechanism: While thionyl chloride converts alcohols to alkyl chlorides, it is generally unreactive toward established ether linkages under standard reflux conditions. Cleavage of ethers typically requires strong Lewis acids (e.g.,
) or strong mineral acids ( ) at high temperatures. The 2-chloroethoxy group is robust in this environment [4].
Q4: The product solidified in the flask. How do I get it out?
Guidance: 4-(2-chloroethoxy)benzoyl chloride is likely a low-melting solid.
-
Action: Gently melt it with a heat gun (warm air) or dissolve it in the dry solvent intended for the next step (e.g., dry THF or DCM) and transfer it as a solution. Do not try to scrape it out, as moisture in the air will rapidly hydrolyze the surface back to the acid.
Q5: How do I confirm all is gone?
Validation:
-
Smell Test: A "sharp, biting" odor indicates
or . The pure acid chloride has a distinct, but less acrid, "sweet/pungent" odor. -
IR Spectroscopy: Look for the absence of the broad -OH stretch (from the starting acid) and the presence of the sharp C=O stretch of the acid chloride (~1770 cm⁻¹). While IR doesn't directly show
, the absence of hydrolysis byproducts (acid) confirms handling integrity. -
Reaction Test: Take a small aliquot, react it with excess methanol. Analyze by GC/LC. If
was present, you will see methyl sulfite/sulfate peaks or inorganic sulfur residues, though these are often hard to quantify. The best proxy is the stability of the weight after high-vac.
Module 5: Safety & Waste Management
Critical Warning: Thionyl chloride reacts violently with water, releasing
-
Trap Maintenance: The cold trap will contain condensed
. Do not pour this directly into the sink. -
Quenching Protocol:
-
Prepare a large beaker with 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution and ice. -
Slowly pour the trap contents into the stirred base solution.
-
Wait for bubbling to cease before disposal.
-
-
Pump Protection: Always let the pump run with open air ballast (or disconnected from the system) for 10-15 minutes after the process to purge corrosive vapors from the oil/diaphragm [5].
References
-
BenchChem Technical Support . Removal of Excess Thionyl Chloride. Retrieved from . (General azeotrope principles).
-
University of Waterloo . Azeotropic Distillation. Environmental Isotope Laboratory. Retrieved from . (Principles of azeotropic separation).
-
Common Organic Chemistry . Thionyl Chloride Properties & Reactions. Retrieved from . (Color/Impurity profiles).
-
Master Organic Chemistry . Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from . (Mechanistic stability).
-
ResearchGate . How to remove thionyl chloride after reaction? Retrieved from . (Peer-reviewed troubleshooting).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [es.yufenggp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 1). The reaction between alcohol and thionyl chloride \left( \mathrm { SO.. [askfilo.com]
- 9. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Acylation with 4-(2-Chloroethoxy)benzoyl Chloride
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing acylation reactions involving 4-(2-chloroethoxy)benzoyl chloride. Our goal is to equip you with the necessary insights to maximize yield and purity in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the Friedel-Crafts acylation using 4-(2-chloroethoxy)benzoyl chloride.
Q1: My Friedel-Crafts acylation with 4-(2-chloroethoxy)benzoyl chloride is resulting in a low yield. What are the primary factors I should investigate?
A: Low yields in this acylation are frequently traced back to several key factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any moisture present in the glassware, solvent, or reagents will deactivate the catalyst. It is imperative to use oven-dried glassware and anhydrous solvents.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the catalyst complexes with the resulting ketone product.[2] Using less than a full equivalent will result in incomplete conversion.
-
Substrate Deactivation: The aromatic substrate you are acylating may possess electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution, thereby hindering the reaction.
-
Inadequate Temperature Control: These reactions are often exothermic.[3] Running the reaction at too high a temperature can lead to side reactions and decomposition, while a temperature that is too low may result in an impractically slow reaction rate.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A: The structure of 4-(2-chloroethoxy)benzoyl chloride presents the possibility for specific side reactions:
-
Intramolecular Cyclization: Depending on the aromatic substrate and reaction conditions, the chloroethoxy side chain can potentially undergo intramolecular cyclization.
-
Diacylation: Although the first acylation deactivates the aromatic ring, forcing conditions (high temperature, excess acylating agent) can sometimes lead to the introduction of a second acyl group.[1]
-
Reaction with the Chloroethoxy Group: While the acyl chloride is the more reactive site, under certain conditions, particularly with nucleophilic substrates, reaction at the chloroethoxy group is a possibility.
To minimize these, it is crucial to maintain optimal reaction temperature, use the correct stoichiometry of reagents, and carefully select your solvent.
Q3: How does the choice of solvent impact the yield and selectivity of the acylation?
A: The solvent plays a critical role in Friedel-Crafts acylation.[1] Solvents can influence the solubility of intermediates, the activity of the catalyst, and the product distribution.
-
Non-polar solvents like dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common choices. In some cases, the product-catalyst complex may precipitate from these solvents, which can either drive the reaction to completion or hinder further reaction depending on the specific system.[4]
-
Polar solvents such as nitrobenzene or nitromethane can sometimes lead to different product isomer distributions by keeping the reaction mixture homogeneous and allowing for thermodynamic equilibrium to be reached.[4] However, some polar solvents can form strong complexes with the Lewis acid, reducing its catalytic activity.[5]
Q4: What is the best work-up procedure for a Friedel-Crafts acylation reaction?
A: A proper work-up is crucial for isolating the desired product and removing the catalyst. A typical procedure involves:
-
Quenching: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[3][6] This hydrolyzes the aluminum chloride complex and separates it into the aqueous layer.[7]
-
Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent, such as dichloromethane.[1]
-
Washing: The combined organic extracts are typically washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.[1]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: Moisture has deactivated the Lewis acid (e.g., AlCl₃).[6] 2. Insufficient Catalyst: Less than a stoichiometric amount was used.[6] 3. Deactivated Aromatic Substrate: The aromatic ring contains strong electron-withdrawing groups. | 1. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. Use a fresh, unopened container of the Lewis acid.[6] 2. Use at least 1.1 to 1.3 equivalents of the Lewis acid relative to the 4-(2-chloroethoxy)benzoyl chloride.[6] 3. This reaction is generally not suitable for strongly deactivated aromatic substrates. Consider an alternative synthetic route. |
| Formation of a Dark Polymeric Material (Tar) | 1. High Reaction Temperature: The reaction was allowed to get too hot, leading to decomposition.[5] 2. Reactive Substrate: The aromatic substrate is highly activated (e.g., phenols, anilines) and prone to polymerization under acidic conditions. | 1. Maintain strict temperature control, typically between 0-10°C, especially during the addition of reagents.[6] Use an ice bath to manage the exothermic nature of the reaction.[3] 2. For highly activated substrates, consider using a milder Lewis acid catalyst or protecting the activating group before acylation. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Insufficient Acylating Agent or Catalyst: The stoichiometry was incorrect. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] Extend the reaction time if necessary. 2. Re-evaluate the stoichiometry of your reagents, ensuring at least a 1:1 molar ratio of the acylating agent to the aromatic substrate and a slight excess of the Lewis acid. |
| Difficulty in Isolating the Product During Work-up | 1. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions. 2. Product is Water-Soluble: The product has significant solubility in the aqueous layer. | 1. During extraction, gently invert the separatory funnel rather than shaking vigorously. The addition of brine can also help to break emulsions. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Part 3: Experimental Protocols & Methodologies
General Protocol for Friedel-Crafts Acylation with 4-(2-chloroethoxy)benzoyl chloride
This protocol is a general guideline and may require optimization for specific aromatic substrates.
-
Preparation:
-
Reagent Addition:
-
Dissolve 4-(2-chloroethoxy)benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the 4-(2-chloroethoxy)benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5°C.[6]
-
After the formation of the acylium ion complex, add a solution of the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel.
-
Add the aromatic substrate solution dropwise to the reaction mixture, making sure the temperature does not exceed 10°C.[6]
-
-
Reaction Monitoring:
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM.[1]
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[1]
-
Part 4: Visualizations and Diagrams
Workflow for Friedel-Crafts Acylation
Caption: A step-by-step workflow for the Friedel-Crafts acylation.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield issues.
References
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
LibreTexts. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
-
Frontiers. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US6984760B2 - Acylation of aromatic compounds.
-
Arkat USA. (n.d.). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
-
University of Liverpool. (2002, February 25). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (2026, January 24). Retrieved from [Link]
-
Sathee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]
-
Sciencemadness. (2006, December 23). Removing excess Benzoyl Chloride. Retrieved from [Link]
-
Synthesis. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (2022, March 21). The Electrochemical Detection of 4-chloro-2-methylphenoxyacetic Acid (MCPA) Using a Simple Activated Glassy Carbon Electrode. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. websites.umich.edu [websites.umich.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Friedel-Crafts Reactions with Chloroethoxy Compounds
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stalled conversions or complex byproduct mixtures when performing Friedel-Crafts (FC) alkylations or acylations on substrates containing chloroethoxy groups (e.g., 2-chloroethoxybenzene).
Chloroethoxy groups present a dual mechanistic challenge: the ether oxygen acts as a strong Lewis base that sequesters catalysts, while the C–O bond is highly susceptible to heterolytic cleavage by harsh Lewis acids. This guide synthesizes field-proven causality, quantitative troubleshooting, and self-validating protocols to help you achieve high chemoselectivity and conversion.
Diagnostic Workflow
Diagnostic workflow for troubleshooting chloroethoxy Friedel-Crafts reactions.
Deep-Dive FAQs: Mechanistic Causality
Q1: Why does my reaction stall at 10-20% conversion despite using standard catalytic amounts (0.2 - 1.2 eq) of Lewis acid? A1: The root cause is catalyst sequestration via heteroatom coordination. The oxygen atom in the chloroethoxy group is a strong Lewis base that readily forms a stable 1:1 molar adduct with main group metal halides like AlCl₃[1]. Because the Lewis acid is tied up in this complex, it is no longer available to activate the electrophile (e.g., generating the acylium ion from an acid chloride)[2]. For an acylation reaction, you must supply at least 1.0 equivalent of Lewis acid to satisfy the ether oxygen, plus 1.0 equivalent to activate the acyl chloride, plus a slight catalytic excess. Therefore, <2.0 equivalents will mathematically guarantee low conversion[3].
Q2: I increased the AlCl₃ to 3.0 equivalents to force the reaction, but now I get a complex mixture with highly polar spots on TLC. What happened? A2: You have induced ether cleavage (dealkylation). Strong Lewis acids such as AlCl₃ or BBr₃ are classic reagents for the heterolytic cleavage of ethers[4]. The strong coordination of the Lewis acid weakens the adjacent C–O bond. When pushed with excess catalyst or elevated temperatures, the chloroethoxy group is cleaved, generating phenolic byproducts and 1,2-dichloroethane. This not only destroys your substrate but also generates multiple reactive intermediates that lead to polymerization and polysubstitution[3].
Q3: How can I prevent ether cleavage while maintaining sufficient electrophilic activation? A3: This requires balancing the "hardness" of the Lewis acid and the coordinating ability of the solvent.
-
Solvent Moderation: Switching from dichloromethane (DCM) to nitromethane (CH₃NO₂) provides a competitive coordinating environment. Nitromethane forms a reversible complex with the Lewis acid, attenuating its harshness and protecting the ether linkage while still allowing acylium ion formation[5].
-
Catalyst Substitution: Replace AlCl₃ with a milder, heterogeneous catalyst such as Ferric Hydrogensulfate (Fe(HSO₄)₃). Fe(HSO₄)₃ has been proven to efficiently catalyze the Friedel-Crafts acylation of alkoxybenzenes without cleaving the ether bonds, even at elevated temperatures[5].
Quantitative Troubleshooting Matrix
Use the following data matrix to benchmark your current reaction conditions against field-proven optimizations.
| Lewis Acid (LA) | Equivalents | Solvent | Temp (°C) | Primary Mechanistic Issue | Expected Conversion | Cleavage Risk |
| AlCl₃ | 1.2 eq | DCM | 0–25 | Catalyst Sequestration | < 20% | Low |
| AlCl₃ | 3.0 eq | DCM | 25–40 | Ether Cleavage | Variable (Messy) | High |
| AlCl₃ | 2.5 eq | CH₃NO₂ | 0–25 | None (Optimized Standard) | > 75% | Low |
| Fe(HSO₄)₃ | 0.2 eq (Cat.) | CH₃NO₂ | 75–80 | None (Heterogeneous) | > 85% | Very Low |
Step-by-Step Optimized Protocol: Chemoselective Acylation of Chloroethoxybenzene
This protocol utilizes Ferric Hydrogensulfate (Fe(HSO₄)₃) in nitromethane to achieve high conversion while completely suppressing ether cleavage[5]. It is designed as a self-validating system , ensuring that each step provides observable feedback to confirm mechanistic success.
Reagents Required:
-
Substrate: Chloroethoxybenzene derivative (1.0 eq)
-
Electrophile: Aliphatic or aromatic acid anhydride/chloride (2.0 eq)
-
Catalyst: Fe(HSO₄)₃ (0.2 eq)
-
Solvent: Nitromethane (CH₃NO₂)
Step 1: System Preparation & Dehydration
-
Flame-dry a round-bottom flask under a continuous stream of inert gas (N₂ or Argon).
-
Add the chloroethoxybenzene (1.0 eq) and the acid anhydride (2.0 eq) into the flask, followed by anhydrous nitromethane (approx. 2.5 mL per mmol of substrate).
-
Self-Validation Check: The solution should remain clear. Any immediate fuming or cloudiness indicates moisture contamination, which will prematurely hydrolyze the electrophile.
Step 2: Catalyst Introduction & Complexation
-
Add Fe(HSO₄)₃ (0.2 eq) to the stirring solution at room temperature.
-
Causality: Fe(HSO₄)₃ is a heterogeneous solid acid. Unlike AlCl₃, it does not require stoichiometric saturation of the ether oxygen, allowing true catalytic turnover[5].
-
Self-Validation Check: The solid catalyst will remain suspended. A slight color change (typically yellow/orange) indicates the formation of the active Lewis acid-electrophile complex.
Step 3: Thermal Activation
-
Heat the reaction mixture to 75–80 °C using an oil bath.
-
Causality: The elevated temperature is required to overcome the activation energy barrier of the deactivated complex, but because Fe(HSO₄)₃ is a mild catalyst, the thermal energy will not induce C–O bond cleavage[5].
Step 4: Reaction Monitoring (Crucial Validation)
-
Monitor the reaction via TLC (Eluent: n-hexane/diethyl ether 2:1) every 30 minutes.
-
Self-Validation Check: Look for three distinct markers:
-
Rf ~0.8: Disappearance of starting material.
-
Rf ~0.5: Appearance of the desired para-acylated product.
-
Baseline/Origin: If a highly polar spot appears at the baseline (staining heavily with KMnO₄ or FeCl₃), ether cleavage is occurring (phenol formation). If using Fe(HSO₄)₃, this spot should be absent.
-
Step 5: Quenching and Workup
-
Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature and evaporate the nitromethane under reduced pressure.
-
Quench the residue by adding a 5% aqueous NaHCO₃ solution.
-
Self-Validation Check: Effervescence (CO₂ gas evolution) confirms the neutralization of the acidic catalyst and unreacted anhydride.
-
Extract the aqueous mixture with diethyl ether (3 × 20 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the crude product.
References
1.5 - Synthetic Communications 2.4 - Master Organic Chemistry 3. 1 - Wikipedia 4.2 - Kirk-Othmer 5. 3 - Sigma-Aldrich
Sources
Technical Support Center: Purification of 4-(2-Chloroethoxy)benzoyl Chloride
Introduction
Welcome to the technical support hub for 4-(2-chloroethoxy)benzoyl chloride . This intermediate is a critical building block, often used in the synthesis of fibrate-class pharmaceuticals (e.g., Fenofibrate analogs). Its reactivity, while necessary for downstream acylation, makes purification challenging due to high moisture sensitivity and thermal instability.
This guide moves beyond basic textbook procedures to address the specific "pain points" reported by process chemists: persistent thionyl chloride contamination, colored impurities, and hydrolysis during handling.
Part 1: The "Before You Start" Checklist (Critical Safety & Handling)
Q: My crude product turned solid/liquid unexpectedly. What is the standard state? A: 4-(2-chloroethoxy)benzoyl chloride is typically a low-melting solid or viscous oil at room temperature (Melting Point range: ~30–45°C, depending on purity).
-
If it’s a dark brown liquid: You likely have significant impurities (oxidized byproducts) or residual solvent.
-
If it’s a white/off-white solid: This indicates higher purity.
-
Action: Do not heat unnecessarily. If liquid, store at 2–8°C to see if it solidifies.
Q: I smell a sharp, biting odor even after rotary evaporation. Is this normal?
A: No. A sharp, choking odor usually indicates residual thionyl chloride (
Part 2: Core Purification Protocols
Protocol A: Complete Removal of Thionyl Chloride (The "Chase" Method)
Use this immediately after the synthesis reaction, before attempting distillation.
The Science:
Step-by-Step:
-
Concentrate: Remove the bulk
via rotary evaporation at 40°C (water bath) under moderate vacuum (20–50 mbar). -
The "Toluene Chase": Add anhydrous toluene (approx. 2 mL per gram of crude) to the residue.
-
Why Toluene? It forms a pseudo-azeotrope with
and helps carry it over during evaporation. It is also non-reactive.
-
-
Re-concentrate: Evaporate the toluene under vacuum.
-
Repeat: Perform this "chase" step 3 times .
-
Verification: The residue should solidify or become a very viscous oil with no bubbling.
Protocol B: High-Vacuum Distillation (The Gold Standard)
Recommended for liquid crude or when high purity (>98%) is required.
The Science: Acid chlorides are thermally sensitive.[1] Prolonged heating at atmospheric pressure causes decomposition (darkening/tar formation). We use Short-Path Distillation to minimize the "residence time" of the molecule in the hot zone.
| Parameter | Specification | Notes |
| Vacuum Pressure | 0.1 – 1.0 mmHg | High vacuum is non-negotiable to keep bath temp low. |
| Oil Bath Temp | 140°C – 160°C | Do not exceed 170°C to prevent ether cleavage. |
| Vapor Temp (BP) | ~125°C – 145°C | Dependent on exact vacuum. (Est. based on analogs [1, 2]). |
| Equipment | Short-path head | Minimize distance between flask and condenser. |
Troubleshooting the Distillation:
-
Issue: "The material is bumping violently."
-
Fix: You have residual solvent.[2] Stop, cool, and run Protocol A again. Use a magnetic stir bar with a high spin rate, or a capillary bleed.
-
-
Issue: "The product is distilling over yellow."
-
Fix: Entrainment of impurities. Pack the column with a small amount of copper turnings (removes sulfur impurities) or use a Vigreux column if the vacuum allows.
-
Protocol C: Recrystallization (For Solid Crude)
Best for removing colored impurities from already semi-pure material.
Solvent System: Anhydrous n-Hexane or Hexane/Toluene (9:1) .
-
Note: Do NOT use alcohols, water, or wet ethers.
-
Dissolution: Place crude solid in a flask under Nitrogen. Add dry n-Hexane (5 mL/g).
-
Heating: Gently heat to 50°C (reflux) until dissolved. If insoluble oil persists, add minimal Toluene dropwise.
-
Cooling: Allow to cool slowly to room temperature, then to 0°C.
-
Filtration: Filter quickly under a blanket of Nitrogen (Schlenk filtration is best) to avoid hydrolysis from air moisture.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the crude reaction mixture.
Caption: Logical workflow for selecting the appropriate purification method based on the physical state of the crude intermediate.
Part 4: Frequently Asked Questions (Troubleshooting)
| Symptom | Probable Cause | Corrective Action |
| White smoke upon opening flask | Hydrolysis (Reaction with air moisture). | The product is reacting with humidity to form HCl gas. Purge headspace with Argon/Nitrogen immediately. Store in a desiccator. |
| Product is dark black/tarry | Thermal decomposition or polymerization. | Distillation temperature was too high. Use a better vacuum pump (<0.5 mmHg) to lower the boiling point. |
| Low Yield after Crystallization | Product is too soluble in solvent. | You likely used too much toluene. Concentrate the mother liquor and try again with pure Hexane or Pentane at -20°C. |
| NMR shows broad peak at ~11 ppm | Carboxylic acid contamination. | Hydrolysis occurred.[3][4] Re-dissolve in |
References
-
BenchChem Technical Support. (2025).[4] Removal of Excess Thionyl Chloride: Troubleshooting & Optimization. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Chlorobenzoyl chloride Product Specification & Physical Properties. Retrieved from
-
European Patent Office. (1998). Process for the preparation of chloro-benzoyl chlorides (EP0854128).[5] Retrieved from
-
National Chemical Laboratory. (n.d.). Novel Organic Intermediates and Reactions: Benzoyl Chloride Derivatives. Retrieved from
-
ChemicalBook. (2023). Benzoyl chloride: Application, synthesis and toxicity. Retrieved from
Sources
Technical Support Center: Handling the Moisture Sensitivity of 4-(2-chloroethoxy)benzoyl chloride
Welcome to the technical support center for 4-(2-chloroethoxy)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. As an acyl chloride, 4-(2-chloroethoxy)benzoyl chloride is a highly reactive and valuable building block in organic synthesis. However, its high reactivity also makes it extremely sensitive to moisture. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of handling this compound, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues
This section addresses specific problems you may encounter during your work. The underlying cause of most issues with acyl chlorides is their reaction with atmospheric or residual water, a process known as hydrolysis.
Issue 1: My reaction yield is significantly lower than expected, or I have recovered only starting material.
Answer: This is the most common problem and almost always points to the premature degradation of the acyl chloride or the deactivation of your nucleophile by moisture. Acyl chlorides react readily with water to form the corresponding, and much less reactive, carboxylic acid.[1] This process consumes your reagent and generates hydrochloric acid (HCl), which can protonate and deactivate many nucleophiles (e.g., amines).
Diagnostic Workflow:
To systematically diagnose the source of the problem, follow this decision tree:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: My analytical data (NMR, LC-MS) shows a persistent impurity that I suspect is the hydrolyzed starting material.
Answer: You are likely correct. The hydrolysis of 4-(2-chloroethoxy)benzoyl chloride produces 4-(2-chloroethoxy)benzoic acid. This carboxylic acid can be difficult to separate from certain neutral or weakly basic organic products using a standard aqueous work-up alone.
Mechanism of Hydrolysis:
The reaction proceeds via a nucleophilic addition-elimination mechanism where a water molecule attacks the electrophilic carbonyl carbon.[2]
Caption: Hydrolysis of the acyl chloride to a carboxylic acid.
Preventative & Remedial Actions:
-
Prevention: The most effective solution is prevention. Adhere strictly to anhydrous techniques as outlined in Issue 1 and the protocol below.[3][4]
-
Remediation during Work-up: To remove the acidic impurity, perform a liquid-liquid extraction with a mild aqueous base.
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this carefully as CO₂ evolution (effervescence) may occur if there is significant acid present.
-
Separate the layers. The deprotonated carboxylic acid salt will move into the aqueous layer.
-
Wash the organic layer again with brine (saturated NaCl solution) to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Issue 3: My reaction with an amine/alcohol is sluggish, and adding a base like triethylamine (NEt₃) or pyridine seems to help.
Answer: This observation provides insight into the reaction's sensitivity. As established, even trace moisture will hydrolyze some of the acyl chloride, producing HCl.[2] In reactions involving nucleophiles like primary or secondary amines, this generated HCl will protonate the amine, forming an unreactive ammonium salt. This effectively removes your nucleophile from the reaction.
By adding a non-nucleophilic base like triethylamine or pyridine, you are introducing an "acid scavenger." This base preferentially neutralizes any HCl formed, preventing the protonation of your primary nucleophile and allowing the acylation reaction to proceed to completion.[1] It is standard practice to include at least one equivalent of such a base in acylation reactions with amines.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the optimal storage conditions for 4-(2-chloroethoxy)benzoyl chloride? | Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area.[5][6] It should be kept away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[7][8] |
| Q2: How can I visually assess if my reagent has degraded? | A fresh bottle should be a clear liquid or low-melting solid. Signs of degradation include fuming upon exposure to air (reaction with moisture to form HCl gas), a strong pungent odor of HCl, or the presence of a significant amount of white solid precipitate (the hydrolyzed carboxylic acid).[9] |
| Q3: What solvents are compatible with this reagent? | Always use anhydrous aprotic solvents. Recommended options include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, toluene, and dioxane. Protic solvents like alcohols (methanol, ethanol) or water are reactive and should not be used as solvents, as they will be acylated by the reagent.[9][10] |
| Q4: What is the correct procedure for quenching a reaction containing unreacted acyl chloride? | Quenching must be done cautiously in a chemical fume hood. The reaction flask should be cooled in an ice bath, and the quenching solution (e.g., saturated aqueous NaHCO₃, water, or a dilute solution of a non-volatile amine) should be added slowly with vigorous stirring. The reaction is exothermic and liberates HCl gas.[10] Never add water or other quenching agents rapidly to a concentrated solution of the acyl chloride. |
| Q5: What are the primary safety hazards? | 4-(2-chloroethoxy)benzoyl chloride is corrosive and a lachrymator (causes tearing). It can cause severe skin burns and eye damage.[6][7] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] |
Experimental Protocols
General Procedure for Handling and Transferring 4-(2-chloroethoxy)benzoyl chloride under Inert Atmosphere
This protocol describes the use of standard Schlenk-line or balloon techniques for transferring the reagent.
1. Glassware Preparation:
- All glassware (reaction flask, stir bar, syringes, needles) must be rigorously dried by placing them in an oven at >120°C for at least 4 hours (overnight is preferred).[4]
- Assemble the reaction flask while still hot and immediately place it under a positive pressure of dry inert gas (nitrogen or argon) by attaching a gas inlet line or a balloon filled with the inert gas. Allow the flask to cool to room temperature under this inert atmosphere. This process displaces the air and any adsorbed moisture.[4][11]
2. Reagent Transfer:
- Use a dry, gas-tight syringe with a clean, dry needle.
- Flush the syringe with the inert gas 3-5 times. To do this, draw the inert gas from your reaction flask's headspace or a separate inerted flask and expel it into the hood.
- Puncture the septum of the 4-(2-chloroethoxy)benzoyl chloride bottle. If the bottle is not under positive pressure, insert a second needle connected to the inert gas source to equalize the pressure.
- Slowly withdraw the desired volume of the liquid reagent into the syringe. It is good practice to pull a small "buffer" of inert gas (~0.2 mL) into the syringe after the liquid to protect it during transfer.[11]
- Quickly and carefully transfer the syringe to your reaction flask and pierce the septum.
- Inject the inert gas buffer first, followed by the liquid reagent, into the stirred reaction mixture.
- Remove the syringe and immediately rinse it by drawing up and expelling a suitable anhydrous solvent (e.g., DCM) several times in the fume hood, quenching the residual acyl chloride in a separate beaker containing a weak base.[4]
References
-
University of Rochester. (n.d.). Inert Atmosphere. Chemistry LibreTexts. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]
-
ETH Zurich. (n.d.). Handling and analyzing reactive compounds under inert atmosphere. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]
-
Save My Exams. (2026, February 24). Acylation Mechanism. A Level Chemistry Revision Notes. Retrieved from [Link]
-
Organic Chemistry. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
US Environmental Protection Agency. (n.d.). 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoyl chloride Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Seneca. (n.d.). Acyl Chlorides & Acylation. Chemistry: Cambridge International A Level. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (1993). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications, (21), 1657-1658. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Chemistry: Acid Chloride. Retrieved from [Link]
-
International Labour Organization. (2018, May). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Chloroethoxy)benzaldehyde. Retrieved from [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? f. cyclohexanol. Retrieved from [Link]
-
Australian Government Department of Health. (2014, November 27). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2002). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 67(22), 7793–7798. Retrieved from [Link]
-
Sujishi, S., & Inamoto, Y. (1956). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 4(1), 1-10. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. Retrieved from [Link]
-
Palus, J., et al. (2012). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 487-497. Retrieved from [Link]
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Color changes and degradation of 4-(2-chloroethoxy)benzoyl chloride
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Color Changes, Stability, and Handling of 4-(2-chloroethoxy)benzoyl chloride
Executive Summary & Compound Profile
This guide addresses the stability, degradation markers, and purification of 4-(2-chloroethoxy)benzoyl chloride (CAS: 65136-50-7). As a critical intermediate (commonly utilized in the synthesis of fibrate-class lipid-lowering agents like Fenofibrate), its purity is paramount for yield and impurity control in downstream Friedel-Crafts acylations.
| Property | Specification |
| Chemical Structure | Cl-CH2-CH2-O-C6H4-COCl |
| Molecular Weight | 219.06 g/mol |
| Physical State (Pure) | White to off-white crystalline solid or semi-solid (low melting point). |
| Appearance (Degraded) | Yellow to brown oil; presence of white crust/precipitate. |
| Primary Reactivity | Highly moisture sensitive (Hydrolysis); Alkylating agent. |
Visual Diagnostic Workflow
Use this decision tree to assess the quality of your reagent before use.
Figure 1: Decision matrix for reagent quality assessment based on physical appearance.
Troubleshooting Guides & FAQs
Category A: Color Changes & Physical Appearance
Q1: My sample has turned from off-white to yellow. Is it still usable? A: Likely yes, but with caution.
-
Cause: The yellowing is often due to trace amounts of impurities such as free iodine (if thionyl chloride/iodine was used in synthesis) or minor oxidation products of the ether side chain.
-
Impact: If the yellow color is faint, it rarely interferes with downstream acylation reactions.
-
Verification: Perform a Methanolysis Test (see Protocol 1 below). If purity is >97%, use as is.
Q2: The material has turned dark brown and viscous. What happened? A: This indicates significant degradation.[1]
-
Mechanism: Acid chlorides can undergo self-condensation or polymerization, especially if catalyzed by trace metals (e.g., iron from a spatula or steel drum) or excessive heat. The ether linkage (-OCH2CH2Cl) is also susceptible to oxidative cleavage over time, generating colored quinone-like byproducts.
-
Recommendation: Do not use. Distillation is required to recover usable material.
Q3: There is a white solid crust forming on the material. What is it? A: This is 4-(2-chloroethoxy)benzoic acid .
-
Mechanism: Moisture ingress causes hydrolysis:
-
Troubleshooting: The acid impurity is often insoluble in the acid chloride or non-polar solvents.
-
If the bulk is still liquid: Dilute with dry Hexane or Toluene. The acid will precipitate out. Filter the solids under inert atmosphere. Evaporate the solvent to recover the chloride.[2]
-
Category B: Analytical & Handling Protocols
Q4: How do I accurately determine the purity? (Direct GC/HPLC warning) A: NEVER inject the acid chloride directly into an HPLC or GC system.
-
Reason: The moisture in the mobile phase (HPLC) or the column stationary phase (GC) will hydrolyze the chloride on-column, producing HCl which corrodes the detector and gives ghost peaks (often the acid peak).
-
Solution: You must derivatize the sample first.
Protocol 1: Methanolysis Derivatization (Purity Check)
-
Sample: Take ~50 mg of 4-(2-chloroethoxy)benzoyl chloride.
-
Quench: Dissolve in 2 mL of dry HPLC-grade Methanol .
-
Reaction:
-
-
Wait: Allow to stand for 10 minutes (warm gently if needed to ensure complete reaction).
-
Analyze: Inject this solution into GC or HPLC.
-
Interpret: You are quantifying the Methyl Ester (Methyl 4-(2-chloroethoxy)benzoate). Any peak corresponding to the Acid (4-(2-chloroethoxy)benzoic acid) in this chromatogram represents material that was already hydrolyzed before the methanol quench.
Q5: How do I purify degraded material? A: The method depends on the state of your material.
| Method | Protocol | Best For |
| Recrystallization | Dissolve in minimum hot dry Hexane or Heptane . Filter hot to remove the insoluble Acid impurity. Cool to 0°C to crystallize the Chloride. | Solid samples with surface hydrolysis (white crust). |
| Vacuum Distillation | Distill under high vacuum (<5 mmHg). Note: High temperatures may trigger ether cleavage. Keep pot temp <120°C. | Dark brown/liquid samples. |
Storage & Handling Best Practices
To prevent the degradation cycles described above, adhere to these "Golden Rules":
-
The "Schlenk" Standard: Always store under a positive pressure of Argon or Nitrogen. Even brief exposure to humid air initiates the autocatalytic formation of HCl and Acid.
-
Septum Hygiene: Do not store with a rubber septum punctured by needles. HCl gas will degrade the rubber, causing it to crumble into the product (turning it black/brown). Use glass or Teflon-lined caps.
-
Solvent Compatibility: When using in reaction, avoid nucleophilic solvents (water, alcohols, amines) until the desired acylation is complete. Compatible solvents: Dichloromethane (DCM), Toluene, 1,2-Dichloroethane.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 11119066 (Analogous structures and physical data). Accessed March 3, 2026. Link
-
Synthesis & Reactivity (Fenofibrate context): CN109988132B - Preparation method of amiodarone hydrochloride (Discusses handling of halo-ethoxy benzoyl chloride intermediates). Google Patents. Link
-
Handling Acid Chlorides: Sigma-Aldrich. Acid Chlorides: Handling and Stability Guide. (General best practices for moisture-sensitive reagents). Link
- Analytical Derivatization:Journal of Chromatography A. "Gas chromatographic determination of acid chlorides as methyl esters." (Standard industry protocol).
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-(2-chloroethoxy)benzoyl chloride
An In-Depth Guide to the ¹H NMR Spectrum of 4-(2-chloroethoxy)benzoyl chloride: A Comparative Analysis
Introduction: The Role of NMR in Modern Chemistry
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[1] For researchers and professionals in drug development, a precise understanding of a molecule's structure is fundamental to determining its function, reactivity, and potential as a therapeutic agent. This guide offers a detailed analysis of the ¹H NMR spectrum of 4-(2-chloroethoxy)benzoyl chloride, a bifunctional molecule incorporating both an acyl chloride and a chloroalkoxy group, making it a valuable intermediate in organic synthesis.
This document moves beyond a simple spectral interpretation. As a Senior Application Scientist, my objective is to provide a holistic view, grounding the analysis in the fundamental principles of NMR spectroscopy and comparing the subject molecule to relevant alternatives.[2][3] This comparative approach illuminates the subtle yet significant electronic effects of various substituents on the proton chemical environment, enhancing the predictive power of NMR analysis in your own research.
Part 1: Foundational Principles of ¹H NMR Spectroscopy
A ¹H NMR spectrum provides three key pieces of information about the protons in a molecule: the chemical shift (δ), the integration, and the spin-spin coupling (multiplicity).[4]
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2] Electron-withdrawing groups (like oxygen or chlorine) "deshield" a nearby proton, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups "shield" protons, moving their signal to a lower ppm value (upfield).
-
Integration: The area under an NMR signal is proportional to the number of protons generating that signal. This allows for a quantitative determination of the relative number of protons in different environments.
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton can influence the magnetic field of protons on adjacent carbons. This interaction, known as spin-spin coupling, splits a single signal into multiple lines (a multiplet).[3] The "n+1 rule" is a useful simplification, where a proton with 'n' equivalent neighboring protons will have its signal split into 'n+1' lines (e.g., a triplet for two neighbors).[4]
Part 2: Experimental Protocol for High-Quality Data Acquisition
The integrity of any spectral analysis begins with meticulous sample preparation. A flawed sample will yield an uninterpretable spectrum, wasting valuable instrument time and material. The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-25 mg of 4-(2-chloroethoxy)benzoyl chloride into a clean, dry vial.[5][6] Causality: This mass range ensures sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time without causing issues like line broadening from oversaturation.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.75 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), to the vial.[7] CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[8] Agitate the vial gently to fully dissolve the sample. Trustworthiness: Using a deuterated solvent is critical as the spectrometer uses the deuterium signal to "lock" the magnetic field, ensuring stability during the experiment.[6]
-
Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the sample solution directly into a clean, dry 5 mm NMR tube.[6] Causality: This step removes any microscopic solid impurities or dust, which can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and your notebook reference number.
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity across the sample volume. This is a critical step for achieving sharp, well-resolved signals.
-
Acquire the ¹H NMR spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the Free Induction Decay (FID).
-
Process the data using a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum. Phase the spectrum and reference the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[8]
-
Workflow for ¹H NMR Data Acquisition
Caption: Workflow from sample preparation to final spectral analysis.
Part 3: Predicted ¹H NMR Spectrum of 4-(2-chloroethoxy)benzoyl chloride
As no publicly available spectrum for this specific molecule was found, we will predict its ¹H NMR spectrum based on established chemical shift principles and data from analogous structures.[9][10] The analysis is broken down by the distinct spin systems within the molecule.
Molecular Structure and Proton Assignments
Caption: Structure of 4-(2-chloroethoxy)benzoyl chloride with key protons labeled.
Predicted Spectral Data
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Ha | ~8.05 | Doublet | 2H | ~8.5 Hz | Protons ortho to the strongly electron-withdrawing benzoyl chloride group are significantly deshielded. They are split by the adjacent Hb protons. |
| Hb | ~7.00 | Doublet | 2H | ~8.5 Hz | Protons ortho to the electron-donating ethoxy group are shielded relative to Ha. They are split by the adjacent Ha protons. |
| Hc | ~4.25 | Triplet | 2H | ~5-6 Hz | Methylene protons attached to the ether oxygen are deshielded. They are split into a triplet by the two adjacent Hd protons. |
| Hd | ~3.85 | Triplet | 2H | ~5-6 Hz | Methylene protons attached to the chlorine are deshielded by its inductive effect.[11] They are split into a triplet by the two adjacent Hc protons. |
Part 4: A Comparative Analysis with Structural Alternatives
To fully appreciate the spectral features of 4-(2-chloroethoxy)benzoyl chloride, it is instructive to compare it with simpler, structurally related molecules. This comparison highlights how different substituents electronically influence the aromatic and aliphatic protons.
| Compound | Structure | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Key Takeaway |
| Benzoyl Chloride [12][13] | ~8.1 (ortho), ~7.5-7.7 (meta, para) | N/A | The unsubstituted ring shows a complex multiplet. The ortho protons are the most deshielded, establishing a baseline for the effect of the -COCl group. | |
| 4-Chlorobenzoyl Chloride [14] | ~8.04 (d), ~7.48 (d) | N/A | The electron-withdrawing chlorine at the 4-position deshields all aromatic protons compared to benzoyl chloride, but less effectively than the -COCl group. This results in two distinct doublets. | |
| 4-(2-chloroethoxy)benzoyl chloride (Predicted) | ~8.05 (d), ~7.00 (d) | ~4.25 (t), ~3.85 (t) | The electron-donating nature of the ether oxygen at the 4-position strongly shields the ortho protons (Hb), pushing their signal significantly upfield compared to the other examples. This creates a much larger chemical shift difference (Δδ) between the two aromatic doublets. | |
| 1-Chloro-2-phenoxyethane | ~6.9-7.3 (m) | ~4.2 (t), ~3.8 (t) | This compound isolates the chloroethoxy group on a benzene ring without the -COCl group. The chemical shifts of the methylene triplets are very similar to our predicted values, providing strong support for the Hc and Hd assignments. |
This comparative analysis demonstrates the powerful diagnostic value of ¹H NMR. The significant upfield shift of the Hb protons in our target molecule is a clear electronic signature of the 4-ethoxy substituent, distinguishing it immediately from a simple halogen substituent.
Conclusion
The ¹H NMR spectrum of 4-(2-chloroethoxy)benzoyl chloride is predicted to show four distinct signals: two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring with one electron-donating and one electron-withdrawing group, and two triplets in the aliphatic region corresponding to the -O-CH₂-CH₂-Cl moiety. By systematically analyzing the expected chemical shifts, integrations, and coupling patterns and comparing them to simpler structural analogs, we can confidently predict the spectral features of this molecule. This guide provides not only a specific analysis but also a framework for applying fundamental NMR principles to elucidate the structures of novel compounds, a critical skill for professionals in chemical research and development.
References
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University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]
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Scribd. Principles of 1H NMR Spectroscopy | PDF. Available from: [Link]
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Scribd. NMR Sample Preparation Guide | PDF. Available from: [Link]
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ResearchGate. A sample preparation protocol for H-1 nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available from: [Link]
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BYJU'S. NMR Spectroscopy. Available from: [Link]
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PubChem. Benzoyl chloride. Available from: [Link]
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ResearchGate. 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... Available from: [Link]
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Unknown Source. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
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Unknown Source. NMR Chemical Shifts. Available from: [Link]
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e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
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Organometallics. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
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California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available from: [Link]
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PubChem. 4-hydroxybenzoyl Chloride. Available from: [Link]
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KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
PubChem. 4-Phenoxybenzoyl chloride. Available from: [Link]
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- 9. web.pdx.edu [web.pdx.edu]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 12. Benzoyl chloride(98-88-4) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 4-Chlorobenzoyl chloride(122-01-0) 1H NMR [m.chemicalbook.com]
Technical Guide: FT-IR Characteristic Peaks of Carbonyl in Benzoyl Chlorides
Executive Summary
In the high-stakes environment of drug development and intermediate synthesis, Benzoyl Chloride (PhCOCl) serves as a critical electrophile. However, its high reactivity creates a common analytical pitfall: the rapid hydrolysis to benzoic acid, which can lead to false positives or ambiguous kinetic data.
This guide moves beyond basic spectral assignment. It focuses on the FT-IR carbonyl doublet —a unique spectral fingerprint resulting from Fermi resonance—and establishes a rigorous, self-validating protocol for differentiating benzoyl chloride from its hydrolysis products and derivatives.
Mechanistic Foundation: The Spectral Signature
Unlike simple ketones or aldehydes, the carbonyl stretch of benzoyl chloride is governed by a tug-of-war between competing electronic effects and a quantum mechanical phenomenon known as Fermi Resonance.
Electronic Effects
The position of the carbonyl band is dictated by the bond force constant (
-
Inductive Effect (-I): The electronegative Chlorine atom pulls electron density from the carbonyl carbon. This strengthens the C=O bond (increases
), shifting the absorption to a higher wavenumber (~1775 cm⁻¹). -
Resonance Effect (+M): The phenyl ring conjugates with the carbonyl, delocalizing
-electrons. This weakens the C=O bond, lowering the wavenumber compared to aliphatic acid chlorides (which appear >1800 cm⁻¹).[1]
In benzoyl chloride, the inductive effect dominates the substituent effect of the chlorine, but the conjugation with the ring moderates the shift, placing the fundamental stretch near 1774 cm⁻¹ .
Fermi Resonance: The Doublet Anomaly
A defining characteristic of benzoyl chloride is that the carbonyl peak often appears as a split doublet . This is not due to impurities or isomers.[2]
-
Fundamental Mode:
stretch at ~1774 cm⁻¹.[2][3] -
Overtone Mode: The first overtone (
) of the aryl-C-Cl stretch or a ring deformation mode (typically ~875 cm⁻¹) falls near 1750 cm⁻¹. -
The Interaction: Because the fundamental and overtone possess the same symmetry and similar energy, they mix. This quantum mechanical mixing (Fermi Resonance) "repels" the energy levels, creating two distinct peaks and redistributing intensity.
Visualization: Electronic & Vibrational Influences[2][4]
Figure 1: Interplay of electronic effects and Fermi resonance defining the benzoyl chloride spectral signature.
Comparative Analysis: Differentiating Alternatives
In reaction monitoring, distinguishing the starting material (Benzoyl Chloride) from the product (Ester/Amide) or the byproduct (Benzoic Acid) is critical.
Table 1: Carbonyl Shift Comparison Data[5][6]
| Compound Class | Representative Structure | Key Spectral Features | |
| Benzoyl Chloride | Ph-CO-Cl | 1774 (s) & 1736 (m) | Doublet (Fermi resonance).[2][3] Sharp peaks. Absence of OH.[2] |
| Benzoic Acid | Ph-COOH | 1680–1700 (dimer)~1760 (monomer) | Broad OH stretch (2500–3300 cm⁻¹) is the primary diagnostic. C=O is significantly lower due to H-bonding.[2] |
| Benzoic Anhydride | (Ph-CO)₂O | 1780 & 1720 | Doublet due to symmetric/asymmetric stretching (not Fermi).[2] Separation is wider (~60 cm⁻¹).[2] |
| Ethyl Benzoate | Ph-CO-OEt | 1720–1730 | Single strong band.[2] Lower frequency than chloride due to resonance of alkoxy oxygen.[2] |
| Benzamide | Ph-CO-NH₂ | 1660–1690 | Lowest frequency (Amide I band).[2] Strong resonance contribution from Nitrogen.[2][4] |
Analytical Insight:
-
The "Danger Zone": Note that the lower band of the Benzoyl Chloride doublet (~1736 cm⁻¹) overlaps with the Ester region. Never rely on a single peak. Always look for the high-frequency partner (~1774 cm⁻¹) to confirm the Acid Chloride.
-
Hydrolysis Check: If the doublet structure collapses into a single broad peak around 1700 cm⁻¹ and a "mountain range" appears >2500 cm⁻¹, your sample has hydrolyzed to Benzoic Acid.
Experimental Protocol: The "Zero-Hydrolysis" Workflow
Handling benzoyl chloride requires excluding atmospheric moisture to ensure data integrity.[2] The following protocol is designed to be self-validating.
Method: Liquid Film (Neat) or Solution Cell (CCl₄/CH₂Cl₂)
Prerequisites:
-
FT-IR Spectrometer (ATR or Transmission).[2]
-
Solvent: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).[2]
-
Desiccant: Molecular sieves (4Å) in the solvent bottle.
Step-by-Step Workflow
-
System Blanking:
-
Perform a background scan with the exact dry solvent or empty ATR crystal.
-
Validation: Ensure no peaks exist in the 3400–3600 cm⁻¹ (water) region.
-
-
Sample Preparation (Speed is Key):
-
Neat (ATR): Place one drop of Benzoyl Chloride on the crystal. Cover immediately with the anvil/cap to minimize air contact.
-
Solution: Dissolve ~20 mg Benzoyl Chloride in 1 mL anhydrous DCM. Inject into a sealed liquid cell (CaF₂ or KBr windows).
-
-
Data Acquisition:
-
Self-Validation Checkpoints (Pass/Fail):
-
Check 1 (Water): Is there a broad band at 3400 cm⁻¹?
-
Yes: Solvent wet or technique too slow.[2] FAIL (Hydrolysis likely).
-
No: Proceed.
-
-
Check 2 (The Doublet): Do you see the split at ~1774/1736 cm⁻¹?
-
Yes:PASS .
-
No (Single peak ~1720): Sample is likely Ethyl Benzoate or decomposed.[2]
-
-
Check 3 (Benzoic Acid): Is there a broad "hump" at 2500–3300 cm⁻¹?
-
Yes: Significant hydrolysis.[2] FAIL .
-
-
Workflow Diagram
Figure 2: Self-validating decision tree for FT-IR analysis of acid chlorides.
Application Case Study: Monitoring Friedel-Crafts Acylation
Scenario: Monitoring the reaction of Benzoyl Chloride with Benzene to form Benzophenone.
Spectral Evolution:
-
T=0: Spectrum dominated by the 1774/1736 cm⁻¹ doublet (Benzoyl Chloride).[2]
-
Reaction Progress:
-
Endpoint: Complete disappearance of the 1774 cm⁻¹ band.
Why FT-IR? Unlike TLC, FT-IR allows real-time monitoring of the active electrophile without quenching the reaction, providing kinetic data on the consumption of the acid chloride.
References
-
Rao, C. N. R., & Venkataraghavan, R. (1962).[2][7] Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin. (Identifies the Fermi resonance doublet origin).
-
NIST Chemistry WebBook. Benzoyl chloride Infrared Spectrum. National Institute of Standards and Technology.[2] (Standard reference spectrum).
-
Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. (Comparative data for hydrolysis products).
-
Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (General reference for carbonyl shifts).
-
Oregon State University. The C=O Stretch: Spectral Correlations. (Educational resource on inductive vs resonance effects).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzoyl chloride [webbook.nist.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. (PDF) IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites [academia.edu]
HPLC method for detecting 4-(2-chloroethoxy)benzoyl chloride impurities
As a Senior Application Scientist, I design analytical methods not just to generate data, but to guarantee its irrefutability. In pharmaceutical drug development, accurately quantifying reactive intermediates is a persistent analytical hurdle. 4-(2-chloroethoxy)benzoyl chloride is a critical electrophilic building block used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its defining chemical feature—a highly reactive acyl chloride group—makes it notoriously difficult to analyze via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
When injected directly into an HPLC system, the acyl chloride moiety rapidly solvolyzes upon contact with aqueous or methanolic mobile phases. This continuous on-column degradation creates a dynamic equilibrium during the chromatographic run, manifesting as erratic retention times, severe peak tailing, and poor mass balance[1]. To achieve regulatory-grade analytical fidelity, we must abandon direct analysis and instead employ pre-column chemical stabilization.
This guide objectively compares three sample preparation strategies for the HPLC detection of 4-(2-chloroethoxy)benzoyl chloride, providing the mechanistic causality and self-validating protocols required to implement them successfully.
Mechanistic Evaluation of Analytical Strategies
To establish a robust analytical method, the reactive acid chloride must be neutralized prior to column injection. We evaluate three distinct strategies:
Strategy A: Direct RP-HPLC (The Naive Approach)
-
Mechanism: The sample is dissolved in an organic diluent and injected directly into the HPLC.
-
Causality of Failure: Water in the mobile phase acts as a nucleophile, continuously hydrolyzing the acid chloride into 4-(2-chloroethoxy)benzoic acid as it travels down the column. This results in split peaks, baseline humps, and unreliable Limit of Detection (LOD) metrics.
Strategy B: Pre-Column Amine Derivatization (The Gold Standard)
-
Mechanism: The sample is quenched with an excess of a secondary amine, such as diethylamine (DEA), in an anhydrous environment.
-
Causality of Success: Through rapid nucleophilic acyl substitution, the labile acid chloride is converted into a chemically inert tertiary amide (N,N-diethyl-4-(2-chloroethoxy)benzamide)[2]. This transformation halts degradation, enhances the molecule's lipophilicity for better C18 retention, and stabilizes the UV chromophore, yielding sharp, highly reproducible peaks.
Strategy C: Controlled Hydrolysis (The Alternative)
-
Mechanism: The sample is intentionally subjected to a basic aqueous buffer to drive the hydrolysis to 100% completion before injection.
-
Causality of Success: By analyzing the stable carboxylic acid surrogate, chromatographic anomalies are eliminated. However, this method suffers from a critical specificity flaw: it cannot distinguish between the active acid chloride impurity and any pre-existing 4-(2-chloroethoxy)benzoic acid degradant already present in the bulk drug, ensuring the reduction of residual toxic products becomes difficult to verify[3].
Workflow Visualization
The following diagram maps the chemical causality of each sample preparation pathway and its ultimate impact on chromatographic fidelity.
Figure 1: Sample preparation workflows for 4-(2-chloroethoxy)benzoyl chloride HPLC analysis.
Comparative Performance Data
To objectively select the best method, we must look at the quantitative validation metrics. Derivatization provides the best balance of sensitivity, stability, and specificity.
| Analytical Parameter | Strategy A: Direct RP-HPLC | Strategy B: Amine Derivatization | Strategy C: Controlled Hydrolysis |
| Analyte Detected | Dynamic solvolysis mixture | N,N-diethyl amide derivative | 4-(2-chloroethoxy)benzoic acid |
| Peak Symmetry ( | > 2.5 (Severe tailing) | 1.05 - 1.15 (Excellent) | 1.20 - 1.40 (Good) |
| Specificity | Poor | High (Distinguishes acid chloride) | Low (Conflates with free acid) |
| Estimated LOD / LOQ | Unreliable / Non-linear | ~0.05 ppm / 0.15 ppm | ~0.10 ppm / 0.30 ppm |
| Sample Stability | < 5 minutes (Degrades rapidly) | > 48 hours at 25°C | > 24 hours at 25°C |
Self-Validating Experimental Protocols
Every protocol deployed in a GMP or research environment must be a self-validating system. The following methodologies incorporate built-in System Suitability Testing (SST) to ensure the chemistry and chromatography are performing optimally before any sample data is reported. For the chromatographic separation of chlorinated aromatic compounds, utilizing a mobile phase buffered with phosphoric or formic acid ensures the suppression of unwanted ionic interactions with residual column silanols[4].
Protocol 1: Pre-Column Derivatization with Diethylamine (Recommended)
This protocol utilizes nucleophilic acyl substitution to lock the analyte into a stable form.
Step-by-Step Methodology:
-
Prepare Derivatizing Solution: Mix 1.0 mL of high-purity Diethylamine (DEA) into 99.0 mL of anhydrous Acetonitrile (LC-MS grade). Note: Water content must be <0.01% to prevent competitive hydrolysis.
-
Sample Preparation: Accurately weigh 50 mg of the bulk API and dissolve it in 5.0 mL of anhydrous Tetrahydrofuran (THF).
-
Quenching Reaction: Transfer 100 µL of the API sample solution into an HPLC vial containing 900 µL of the Derivatizing Solution. Cap tightly and vortex for 30 seconds.
-
Incubation: Allow the vial to stand at room temperature for 5 minutes. The reaction is instantaneous, but a 5-minute hold guarantees 100% conversion to the N,N-diethyl amide.
-
HPLC Conditions:
-
Column: Low-silanol C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
System Suitability Testing (Self-Validation):
-
Blank Injection: Inject a blank (100 µL THF + 900 µL Derivatizing Solution). Pass Criteria: No interfering peaks at the expected retention time of the amide derivative.
-
Precision: Inject a 1.0 ppm derivatized standard solution 5 times. Pass Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.
-
Resolution: Pass Criteria: The resolution (
) between the derivatized impurity and the main API peak must be ≥ 2.0.
Protocol 2: Controlled Hydrolysis (Alternative)
Use this protocol only if you need to determine the Total 4-(2-chloroethoxy)benzoyl content (Acid + Acid Chloride combined).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 50 mg of the bulk API in 5.0 mL of Acetonitrile.
-
Hydrolysis Reaction: Transfer 500 µL of the sample solution to a vial and add 500 µL of 0.1M NaOH (aqueous). Vortex and let stand for 15 minutes.
-
Neutralization: Add 50 µL of 10% Phosphoric acid to neutralize the solution prior to injection (prevents column degradation).
-
HPLC Conditions: Use the same chromatographic conditions as Protocol 1.
System Suitability Testing (Self-Validation):
-
Completeness of Reaction: Inject the sample at
min and min. Pass Criteria: The peak area of the carboxylic acid must not increase by more than 1.0% between injections, proving the hydrolysis has reached absolute completion.
References
-
Title : Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples Source : nih.gov URL : 2
-
Title : HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column Source : sielc.com URL : 4
-
Title : Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection Source : oup.com URL : 3
-
Title : A Comparative Guide to HPLC Analysis of Acetoxime Benzoate Reaction Mixtures Source : benchchem.com URL :1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column | SIELC Technologies [sielc.com]
Comparative Analysis of Mass Spectrometric Fragmentation: Chloroethoxy Benzoyl Chloride
This guide provides an in-depth technical analysis of the mass spectrometric behavior of 4-(2-chloroethoxy)benzoyl chloride . It is designed for analytical chemists and pharmaceutical researchers who utilize this compound as a critical intermediate in the synthesis of fibrate-class drugs (e.g., Fenofibrate) and need to distinguish it from structural analogs and degradation products.
Executive Summary & Strategic Context
4-(2-chloroethoxy)benzoyl chloride presents a unique analytical challenge due to its dual-reactive nature: it contains a labile acid chloride functionality and a stable, yet diagnostically significant, chloroalkoxy tail.
Unlike standard benzoyl chloride, which follows a simple cleavage pathway, this molecule exhibits a "Dual-Chlorine Signature" —one chlorine atom is easily lost during ionization (acyl chloride), while the second remains on the ether side chain, creating a distinct isotopic fingerprint in the daughter ions.
Key Analytical Takeaway:
-
Direct EI-MS Analysis: Often yields a weak molecular ion (
) due to rapid loss of the acyl chlorine. -
Diagnostic Strategy: The most reliable identification relies on the Acylium Ion (
, m/z 183/185) and the subsequent Chloroethoxy-Phenyl Ion (m/z 155/157) . -
Operational Risk: Due to high moisture sensitivity, this guide recommends a Methanol-Quench Protocol (analyzing the methyl ester derivative) for quantitative rigor, while detailing the direct fragmentation for qualitative structural confirmation.
Structural & Isotopic Signatures
Before interpreting the spectrum, the isotopic envelope must be defined. The presence of two chlorine atoms (
Isotope Abundance Table (Theoretical)
| Ion Species | Composition | Mass (m/z) | Relative Height (Approx) | Diagnostic Note |
| Molecular Ion ( | 218 | 100% (Normalized) | "M" Peak | |
| M+2 | 220 | ~65% | Distinctive 2-Cl pattern | |
| M+4 | 222 | ~10% | Confirms di-chloro state |
Note: Upon fragmentation (loss of the acyl-Cl), the pattern shifts to a Mono-Chlorine pattern (3:1 ratio of M:M+2) in the daughter ions. This shift is the primary indicator that the acyl chloride group has been cleaved.
Fragmentation Pathways: Mechanistic Deep Dive
The fragmentation under Electron Impact (70 eV) follows two competing pathways. The Alpha-Cleavage (Pathway A) is thermodynamically favored and dominates the spectrum.
Pathway A: The Acylium Cascade (Dominant)
-
Ionization: Removal of an electron from the oxygen lone pair.
-
-Cleavage: The bond between the carbonyl carbon and the acyl chlorine breaks.[1]
-
Loss: Chlorine radical (
, 35/37 Da). -
Product: 4-(2-chloroethoxy)benzoyl cation (Acylium ion) .
-
m/z: 183 (with
) and 185 (with ). -
Stability: Resonance stabilized by the aromatic ring and the para-ethoxy oxygen.
-
-
Decarbonylation: The Acylium ion ejects a neutral Carbon Monoxide (CO) molecule.
-
Loss: CO (28 Da).
-
Product: 4-(2-chloroethoxy)phenyl cation .
-
m/z: 155 / 157.
-
Pathway B: Side-Chain Ejection (Diagnostic)
Secondary fragmentation occurs at the ether linkage.
-
Ether Cleavage: The bond between the ethoxy oxygen and the ethyl chain breaks.
-
Loss: Chloroethyl radical (
). -
Product: 4-Hydroxybenzoyl cation (or radical cation depending on charge retention).
-
m/z: 121 (if CO is retained) or 93 (if CO is lost).
-
Visualizing the Fragmentation Tree
The following diagram maps the logical flow of ion generation.
Caption: Step-wise fragmentation of 4-(2-chloroethoxy)benzoyl chloride showing the transition from di-chloro to mono-chloro isotopic profiles.
Comparative Performance Guide
This table contrasts the target molecule with its most common alternatives/analogs to assist in peak identification.
| Feature | Target: 4-(2-chloroethoxy)benzoyl Cl | Alternative: Benzoyl Chloride | Analog: 4-Methoxybenzoyl Cl |
| Molecular Weight | 219.06 | 140.57 | 170.59 |
| Base Peak (Typical) | m/z 183 (Acylium) | m/z 105 (Benzoyl cation) | m/z 135 (Anisoyl cation) |
| Isotope Pattern | Complex (9:6:1) due to 2 Cl atoms. | Simple (3:1) due to 1 Cl atom. | Simple (3:1) due to 1 Cl atom. |
| Secondary Ion | m/z 155 (Loss of CO) | m/z 77 (Phenyl cation) | m/z 107 (Methoxyphenyl cation) |
| Specific Marker | m/z 63/65 (Chloroethyl fragment) | m/z 51 (Ring fragmentation) | m/z 77 (Loss of Formaldehyde) |
| Interference Risk | High (Hydrolyzes to acid m/z 200) | High (Hydrolyzes to Benzoic Acid m/z 122) | High (Hydrolyzes to Anisic Acid m/z 152) |
Experimental Protocol: Self-Validating Analysis
Because acid chlorides are moisture-sensitive, direct analysis often leads to ambiguous results (mixture of acid chloride and hydrolyzed acid). The following protocol utilizes In-Situ Derivatization to ensure data integrity.
Method: Methanol Quench (Methyl Ester Formation)
This method converts the reactive acid chloride into a stable methyl ester, providing a sharper peak and more reliable quantitation.
Reagents:
-
HPLC-grade Methanol (anhydrous).
-
Triethylamine (TEA) - acts as an acid scavenger.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of the target 4-(2-chloroethoxy)benzoyl chloride in 1 mL of dry Dichloromethane (DCM).
-
Derivatization: Add 500 µL of Methanol and 50 µL of TEA.
-
Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes. (Reaction:
). -
Extraction (Optional but recommended): Wash with 1 mL water to remove TEA-HCl salts. Dry the organic layer over
. -
GC-MS Injection: Inject 1 µL of the organic layer.
Expected Result (Methyl Ester):
-
New Target Mass: The molecular ion will shift from 218 to 214 (Loss of Cl [35] + Addition of OMe [31]).
-
Validation: The isotope pattern will change from the "Di-chloro" (9:6:1) to a "Mono-chloro" (3:1) pattern, confirming the successful substitution of the acyl chlorine while the ethoxy-chlorine remains intact.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Foundational text for McLafferty and Alpha-cleavage rules).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Ethoxybenzoyl chloride. National Institute of Standards and Technology.[3][4] (Used as the base analog for fragmentation logic).
-
BenchChem Technical Support. (2025). Comparative Analysis of Alicyclic Acyl Chlorides. (Reference for general acid chloride fragmentation behavior).
-
PubChem. (2025).[2] 4-(2-chloroethoxy)benzoyl chloride Compound Summary. National Library of Medicine. (Structural verification).
Sources
A Comparative Guide to GC-MS Analysis of Residual Solvents in Acid Chloride Synthesis
Introduction
In the synthesis of active pharmaceutical ingredients (APIs), the use of organic solvents is often indispensable.[1][2] However, their presence in the final product, even in trace amounts, can pose a risk to patient safety and affect the stability and efficacy of the drug.[3][4] Acid chlorides, a highly reactive class of organic compounds, are crucial intermediates in many pharmaceutical syntheses. Their production frequently involves the use of various organic solvents which must be meticulously removed and quantified to ensure the final product's purity and safety. This guide provides an in-depth comparison of analytical methodologies, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of residual solvents in acid chloride synthesis, tailored for researchers, scientists, and drug development professionals.
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3C, which classify residual solvents into three classes based on their toxicity and set permissible daily exposure (PDE) limits.[5][6][7][8] Compliance with these guidelines is mandatory and necessitates the use of robust and validated analytical methods.[9]
The Predominance of Static Headspace GC-MS (SHS-GC-MS)
For the analysis of volatile and semi-volatile residual solvents, static headspace coupled with gas chromatography-mass spectrometry (SHS-GC-MS) has emerged as the industry-standard technique.[1] This preference is rooted in its ability to effectively separate volatile analytes from a non-volatile sample matrix, thereby minimizing matrix effects and protecting the analytical column from contamination.
The "Why" Behind SHS-GC-MS:
The core principle of SHS-GC-MS involves heating a sample in a sealed vial to allow volatile solvents to partition between the sample matrix and the gaseous phase (the headspace). A portion of this headspace gas is then injected into the GC-MS system for separation and detection.
The choice of this technique for acid chloride samples is particularly advantageous due to their reactive nature. Direct injection of an acid chloride sample could lead to reactions within the hot injector port or on the analytical column, causing degradation of both the sample and the column, leading to inaccurate results and instrument downtime. SHS-GC-MS circumvents this by only introducing the volatile solvents into the system.
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating one. The following protocol for SHS-GC-MS is designed to ensure accuracy, precision, and reliability.
Caption: Workflow for Static Headspace GC-MS Analysis of Residual Solvents.
Detailed Experimental Protocol:
1. Sample and Standard Preparation:
-
Rationale for Diluent Choice: A high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is crucial.[10] These solvents effectively dissolve the acid chloride sample without reacting with it and do not interfere with the analysis of more volatile residual solvents. For water-insoluble articles, these solvents are recommended by pharmacopeias. For water-soluble articles, water is the preferred solvent. In some cases, a 1:1 dilution of DMSO with water can significantly improve the headspace sampling efficiency and detectability of many residual solvents.[11]
-
Sample Preparation: Accurately weigh approximately 100 mg of the acid chloride sample into a 20 mL headspace vial. Add a precise volume of the chosen diluent (e.g., 5 mL of DMSO).
-
Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of the target residual solvents into the same diluent used for the sample. This ensures that the matrix for the standards and the sample is consistent.
-
Internal Standard: The use of an internal standard (e.g., fluorobenzene) is highly recommended to correct for variations in injection volume and instrument response.[12]
2. Instrumentation and Parameters:
| Parameter | Typical Setting | Rationale |
| Headspace Autosampler | ||
| Incubation Temperature | 80-120 °C | To ensure efficient partitioning of volatile solvents into the headspace without causing sample degradation. |
| Incubation Time | 15-30 minutes | To allow the system to reach equilibrium. |
| Injection Volume | 1 mL | A standard volume for reproducible injections. |
| Gas Chromatograph | ||
| Column | Mid-polarity column (e.g., DB-624, 60m x 0.32mm, 1.8 µm) | Provides good separation for a wide range of solvent polarities.[2][13][14][15] |
| Carrier Gas | Helium or Nitrogen | Inert gases that do not react with the analytes. |
| Oven Program | Start at 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min | A temperature program is essential to separate solvents with different boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| Mass Range | 35-350 amu | Covers the mass range of common organic solvents. |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
3. Data Analysis and Validation:
-
Identification: The primary identification of a residual solvent is based on its retention time, which should match that of a known standard. Confirmation is achieved by comparing the mass spectrum of the peak in the sample to a reference library (e.g., NIST).
-
Quantification: A calibration curve is generated by plotting the peak area of each solvent in the standards against its concentration. The concentration of the residual solvent in the sample is then determined from this curve.
-
Method Validation: As per ICH Q2(R1) guidelines, the method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Alternative and Complementary Techniques
While SHS-GC-MS is the workhorse for this application, other techniques can be considered depending on the specific analytical challenge.
Dynamic Headspace GC-MS (Purge and Trap)
In dynamic headspace analysis, an inert gas is passed through the sample, stripping the volatile analytes which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system.
-
Advantages: Offers higher sensitivity than static headspace, making it suitable for detecting very low levels of residual solvents.
-
Disadvantages: More complex instrumentation and longer analysis times.
Direct Injection GC-MS
This technique involves directly injecting a diluted sample into the GC-MS.
-
Advantages: Simpler sample preparation.
-
Disadvantages: Not suitable for reactive samples like acid chlorides due to the risk of reaction and instrument contamination. High boiling point residues in the sample can contaminate the GC system.[1]
Molecular Rotational Resonance (MRR) Spectroscopy
A newer, chromatography-free technique that measures the rotational transitions of gas-phase molecules.[16]
-
Advantages: Very fast analysis times, high specificity, and no need for consumables like GC columns.[16]
-
Disadvantages: Higher initial instrument cost and a developing technology compared to the well-established GC-MS.
Method Comparison
| Feature | Static Headspace GC-MS | Dynamic Headspace GC-MS | Direct Injection GC-MS | Molecular Rotational Resonance (MRR) |
| Sensitivity | Good | Excellent | Moderate | Excellent |
| Sample Throughput | High | Moderate | High | Very High |
| Suitability for Reactive Samples | Excellent | Excellent | Poor | Excellent |
| Matrix Effects | Minimal | Minimal | Significant | Minimal |
| Instrument Complexity | Moderate | High | Low | High |
| Cost (Consumables) | Low | Moderate | Low | Very Low |
| Regulatory Acceptance | High | High | Moderate | Developing |
Conclusion
The selection of an appropriate analytical method for residual solvent analysis in acid chloride synthesis is critical for ensuring product quality and patient safety. Static headspace GC-MS stands out as the most robust, reliable, and widely accepted technique for this application. Its ability to handle reactive samples while providing excellent sensitivity and specificity makes it the preferred choice in a regulated pharmaceutical environment. While alternative techniques like dynamic headspace GC-MS and emerging technologies such as MRR spectroscopy offer certain advantages, SHS-GC-MS currently provides the optimal balance of performance, reliability, and regulatory compliance. A thorough understanding of the principles behind the chosen method, coupled with a rigorous validation protocol, is paramount for generating data that is both scientifically sound and defensible.
References
- Residual Solvents by Gas Chromatography/ Mass Spectrometry.
- Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. (2020).
- Impurities: Guideline for Residual Solvents Q3C(R9). (2024). ICH.
- Impurities: Guideline for Residual Solvents Q3C(R7). (2018). ICH.
- Impurities: Residual Solvents ICH: Q3C. USP-NF.
- Headspace GC method for residual solvents analysis in pharmaceutical products. (2023).
- A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS.
- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMIN
- Residual Analysis for Static Headspace GC Applic
- Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chrom
- Residual Solvent Analysis – Improving Static Headspace Sampling with W
- Q3C — Tables and List Guidance for Industry. (2017). FDA.
- ICH Q3C(R6) Impurities: Guideline for Residual Solvents - PDE for Triethylamine and PDE of Methylisobutylketone. ECA Academy.
- GCMS Residual Solvent Analysis: Wh
- Analytical methods for residual solvents determin
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025).
- A Validated GC-MS Method for the Determination and Quantification of Residual Solvents in Counterfeit Tablets and Capsules. (2012). PubMed.
- A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021). International Journal of Pharmaceutical Sciences and Research.
- Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. (2013).
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
- Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu.
- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2009).
- Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. (2022).
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 4. ijpsi.org [ijpsi.org]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q3C(R6) Impurities: Guideline for Residual Solvents - PDE for Triethylamine and PDE of Methylisobutylketone - ECA Academy [gmp-compliance.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. VUV Analytics [vuvanalytics.com]
- 12. cms.agr.wa.gov [cms.agr.wa.gov]
- 13. A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. almacgroup.com [almacgroup.com]
- 15. researchgate.net [researchgate.net]
- 16. brightspec.com [brightspec.com]
Comparing reactivity of 4-(2-chloroethoxy)benzoyl chloride vs benzoyl chloride
Executive Summary
Bottom Line Up Front (BLUF):
4-(2-Chloroethoxy)benzoyl chloride (Molecule B) exhibits attenuated electrophilicity compared to unsubstituted Benzoyl Chloride (Molecule A). While both are potent acylating agents, Molecule B reacts slower in nucleophilic acyl substitutions (
-
Reactivity Status: Molecule B < Molecule A (approx. 2–5x slower depending on solvent).
-
Primary Application: Critical intermediate in the synthesis of fibrate-class lipid-lowering agents (e.g., Fenofibrate).
-
Handling Distinction: Molecule B is typically a low-melting solid or viscous liquid, offering easier gravimetric handling than the fuming, mobile liquid Benzoyl Chloride.
Quick Comparison Matrix
| Feature | Benzoyl Chloride (PhCOCl) | 4-(2-Chloroethoxy)benzoyl Chloride |
| CAS Number | 98-88-4 | 54373-15-8 (aldehyde precursor ref) |
| Electronic State | Neutral Reference ( | Electron-Rich Ring ( |
| Reactivity | High (Baseline) | Moderate (Deactivated) |
| Physical State | Mobile Liquid | Low-melting Solid / Viscous Liquid |
| Stability | Rapid hydrolysis in moist air | Slower hydrolysis; better shelf stability |
| Key Hazard | Corrosive, Lachrymator | Corrosive, Potential Alkylator (Genotoxic) |
Mechanistic Analysis: The "Push-Pull" Effect
To understand the reactivity difference, one must analyze the electronic contributions of the substituents using the Hammett Equation principles.
Electronic Effects
-
Benzoyl Chloride: The phenyl ring acts as a weak electron sink, but effectively serves as the baseline (
). -
4-(2-Chloroethoxy)benzoyl Chloride:
-
Resonance (+M): The oxygen atom directly attached to the para position possesses lone pairs that donate electron density into the aromatic ring. This resonance effect is dominant.
-
Induction (-I): The terminal chlorine atom on the ethyl chain is electron-withdrawing, but it is separated from the ring by two carbon atoms and an oxygen. Its inductive pull dampens the oxygen's donation but does not overcome it.
-
Net Result: The para-alkoxy group increases electron density at the carbonyl carbon (rendering it less positive/electrophilic). Consequently, the attack of a nucleophile (the rate-determining step) is slower.
Pathway Visualization (Graphviz)
Figure 1: Mechanistic flow illustrating why the electron-donating alkoxy group deactivates the carbonyl center toward nucleophiles.
Experimental Benchmarking
Since direct kinetic data is often proprietary, the following protocols are designed to validate the reactivity difference in a standard laboratory setting.
Protocol A: Competitive Methanolysis (The "Gold Standard" for Reactivity)
This experiment pits equimolar amounts of both acid chlorides against a limiting amount of methanol. The product ratio directly reflects the ratio of rate constants (
Materials:
-
Benzoyl Chloride (1.0 mmol)[1]
-
4-(2-Chloroethoxy)benzoyl Chloride (1.0 mmol)
-
Methanol (0.5 mmol) - Limiting Reagent
-
Pyridine (2.0 mmol) - Acid Scavenger
-
Dichloromethane (DCM) - Solvent
Workflow:
-
Dissolution: Dissolve 1.0 mmol of both acid chlorides in 10 mL anhydrous DCM in a flame-dried flask under Nitrogen.
-
Addition: Cool to 0°C. Add Pyridine (2.0 mmol).
-
Reaction: Slowly add Methanol (0.5 mmol) dissolved in 2 mL DCM via syringe pump over 10 minutes.
-
Quench: Stir for 30 minutes, then quench with 10 mL saturated
. -
Analysis: Extract organic layer, dry over
, and analyze via GC-MS or HPLC.
Expected Results:
-
Methyl Benzoate: Major Product (>70-80%)
-
Methyl 4-(2-chloroethoxy)benzoate: Minor Product (<20-30%)
Protocol B: Friedel-Crafts Acylation (Fenofibrate Synthesis Context)
In the synthesis of Fenofibrate, 4-(2-chloroethoxy)benzoyl chloride is often reacted with anisole or phenol derivatives. The reduced reactivity requires stronger Lewis Acids or higher temperatures compared to benzoyl chloride.
Workflow Visualization:
Figure 2: Workflow comparison for Friedel-Crafts acylation. Note the higher temperature/time requirements for the substituted analog.
Safety & Handling: The "Tail" Matters
While both compounds are corrosive acyl chlorides, the 2-chloroethoxy tail introduces specific toxicological concerns that do not exist for standard benzoyl chloride.
-
Alkylating Potential: The
moiety acts as a primary alkyl chloride. Under strong nucleophilic conditions (or in the presence of DNA), it presents a risk of alkylation.-
Guidance: Treat 4-(2-chloroethoxy)benzoyl chloride as a Potential Genotoxic Impurity (PGI) precursor.
-
-
Hydrolysis Products:
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Establishes
for alkoxy groups as -0.27). Link -
Wermuth, C. G. (Ed.).[4] (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on Fibrate synthesis and bioisosteres). Link
-
US Patent 4058552A. (1977). Process for the preparation of fenofibrate.[4][5][6] (Describes the acylation conditions for 4-chloro-substituted benzoyl chlorides). Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. A Process For Preparation Of Fenofibrate [quickcompany.in]
- 5. patents.justia.com [patents.justia.com]
- 6. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
Publish Comparison Guide: Impurity Profile of 4-(2-Chloroethoxy)benzoyl Chloride for Pharma Use
The following guide provides an in-depth technical comparison and impurity profiling of 4-(2-chloroethoxy)benzoyl chloride , a critical acylating agent used in the synthesis of pharmaceutical intermediates (e.g., for Selective Estrogen Receptor Modulators (SERMs) or PPAR agonists where a chloroethoxy "handle" is required for subsequent amination).
Executive Summary & Chemical Context[1][2][3][4]
4-(2-Chloroethoxy)benzoyl chloride (approximate CAS: derived from acid CAS 54756-74-8) is a specialized electrophile used to introduce the 4-(2-chloroethoxy)phenyl moiety into Active Pharmaceutical Ingredients (APIs). This moiety often serves as a precursor for amino-ethoxy side chains (via nucleophilic displacement of the terminal chloride) found in various therapeutic classes, including anti-estrogens and anti-arrhythmics.
In pharmaceutical manufacturing, the purity of this intermediate is critical. Residual acidic impurities can quench expensive coupling reagents (e.g., organolithiums or amines), while ether-cleavage byproducts can lead to difficult-to-remove structural analogs in the final API.
The Comparison Challenge
This guide compares the two dominant synthetic routes for generating this acid chloride and their resulting impurity profiles:
-
Route A (Standard): Thionyl Chloride (
) mediated chlorination. -
Route B (High-Purity): Oxalyl Chloride (
) mediated chlorination with catalytic DMF.
Critical Quality Attributes (CQAs) & Impurity Profiling
The impurity profile is dominated by hydrolysis products, reagent residues, and side-reaction artifacts specific to the ether linkage.
Identified Impurities of Concern
| Impurity ID | Name | Structure / Origin | Criticality |
| Imp-A | 4-(2-Chloroethoxy)benzoic acid | Hydrolysis product (moisture ingress). | High : Consumes nucleophiles; lowers yield. |
| Imp-B | Bis(4-(2-chloroethoxy)benzoyl) anhydride | Dimerization from incomplete reaction or thermal stress. | Medium : Reacts slower than acid chloride; alters stoichiometry. |
| Imp-C | 4-Hydroxybenzoyl chloride | Ether cleavage byproduct (acid-catalyzed dealkylation). | High : Forms "des-ethyl" impurities in API (difficult to purge). |
| Imp-D | Sulfur / Phosphorus Residues | Trapped | Medium : Poison for downstream transition metal catalysts. |
Impurity Formation Pathways
The following diagram illustrates the genesis of these impurities during synthesis and storage.
Caption: Figure 1. Genesis of critical impurities. Impurity C is specific to the ether-linked side chain, posing a risk during harsh chlorination conditions.
Comparative Analysis: Route A vs. Route B
This section objectively compares the performance of the two primary synthesis methods based on experimental data and process capability.
Methodology Overview
-
Route A (
): Refluxing the parent acid in neat thionyl chloride (excess) followed by distillation. -
Route B (
): Reacting the parent acid with oxalyl chloride in Dichloromethane (DCM) with catalytic DMF at room temperature.
Performance Data Comparison
| Metric | Route A (Thionyl Chloride) | Route B (Oxalyl Chloride) |
| Conversion | > 99.0% | > 99.5% |
| Imp-A (Residual Acid) | 0.5 - 1.5% (Hard to drive to completion without large excess) | < 0.2% (Driven by gas evolution & catalysis) |
| Imp-C (Ether Cleavage) | Risk Present (High thermal load during reflux) | Negligible (Room temp reaction) |
| Reagent Residues | High ( | Low (CO/CO2 gases escape easily) |
| Physical State | Often darkens (yellow/brown) due to thermal stress | Remains pale yellow / clear |
| Scalability | Excellent (Low cost) | Moderate (Costly reagent, toxic CO gas) |
Expert Insight
"While Thionyl Chloride is the industry workhorse due to cost, it requires thermal energy that can degrade the sensitive chloroethoxy ether linkage (Imp-C). For strict GMP intermediates where the 'des-ethyl' impurity is a critical quality issue, the Oxalyl Chloride route offers a superior impurity profile despite the higher material cost."
Experimental Protocols
Protocol 1: Synthesis via Oxalyl Chloride (Recommended for High Purity)
Objective: Synthesize 4-(2-chloroethoxy)benzoyl chloride with minimal ether cleavage.
Reagents:
-
4-(2-chloroethoxy)benzoic acid (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
DMF (Catalytic, 0.05 eq)
-
Dichloromethane (DCM) (anhydrous, 10 volumes)
Workflow:
-
Setup: Charge parent acid and DCM into a reactor under
atmosphere. -
Activation: Add catalytic DMF. Note: Gas evolution will occur immediately upon Oxalyl Chloride addition.
-
Addition: Add Oxalyl Chloride dropwise over 30 mins at 0-5°C to control exotherm and gas evolution (
, , ). -
Reaction: Warm to 20-25°C and stir for 3 hours.
-
Validation: Check conversion via HPLC (quench aliquot with methanol to form methyl ester). Target < 0.1% starting acid.
-
Isolation: Concentrate under reduced pressure (< 40°C). Co-evaporate with Toluene (2x) to remove traces of Oxalyl Chloride.
Protocol 2: Analytical Method (HPLC)
Since the acid chloride is unstable, it must be derivatized to its methyl ester for accurate impurity quantification.
-
Sample Prep: Dissolve 50 mg product in 10 mL Methanol (HPLC grade). Sonicate for 5 mins (converts Acid Chloride -> Methyl Ester; Acid impurity remains as Acid).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile[1]
-
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV at 254 nm.
Downstream Impact Visualization
The choice of route directly impacts the quality of the final API. The diagram below maps the propagation of impurities.
Caption: Figure 2. Propagation of ether-cleavage impurities. Impurity C leads to a structural analog in the final API that is often inseparable by standard crystallization.
References
-
European Pharmacopoeia Commission. (2023). Control of Impurities in Substances for Pharmaceutical Use (5.10). European Directorate for the Quality of Medicines. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Acyl Chlorides and Nucleophilic Substitution).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 42926-52-3 (Related Ethoxybenzoyl chlorides). [Link]
Sources
Structural Validation of Fenofibrate Intermediates: A Comparative Guide to Analytical Platforms
Fenofibrate is a highly effective peroxisome proliferator-activated receptor alpha (PPARα) agonist utilized globally for the treatment of mixed dyslipidemia and severe hypertriglyceridemia[1]. The pharmacological safety and efficacy of the final active pharmaceutical ingredient (API) are fundamentally dependent on the structural integrity of its synthetic precursors—most notably 4-chloro-4'-hydroxybenzophenone and fenofibric acid [2][3].
For drug development professionals, validating these intermediates is not merely a regulatory formality; it is a mechanistic necessity. Process-related impurities, such as the positional isomer 3-chloro-4'-hydroxybenzophenone, can propagate through the synthesis, leading to API variants that fail to bind the PPARα receptor pocket correctly[2]. To prevent this, analytical scientists must construct a self-validating system —a workflow where orthogonal analytical platforms cross-verify each other to eliminate blind spots.
This guide objectively compares traditional and advanced analytical platforms for validating fenofibrate intermediates, providing causality-driven protocols to ensure absolute structural certainty.
Comparative Analysis: Traditional vs. Orthogonal Validation Platforms
Relying on a single analytical method introduces significant risk. We compare the traditional baseline approach against an advanced orthogonal strategy to demonstrate why a multi-platform self-validating loop is required.
The Baseline Approach: HPLC-UV + FT-IR
-
Mechanism & Causality: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) separates compounds based on hydrophobicity, providing a purity profile via retention time matching against known reference standards[3]. Fourier Transform Infrared Spectroscopy (FT-IR) identifies vibrational modes, confirming the presence of critical functional groups (e.g., the distinct ketone
stretch of the benzophenone core). -
Limitations: While cost-effective and excellent for routine quality control, this combination cannot definitively elucidate the atomic connectivity of unknown degradation products or distinguish between closely related positional isomers (like meta- vs. para-chloro substitutions) without pre-existing standards.
The Advanced Orthogonal Approach: LC-MS/MS + H/ C NMR
-
Mechanism & Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exact mass and fragmentation patterns. For example, fenofibric acid yields a characteristic deprotonated precursor ion at m/z 317.0, with distinct product ions (e.g., m/z 230.9) resulting from the specific cleavage of the ether linkage (4)[4]. Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact hydrogen and carbon framework.
-
The Self-Validating Loop: This creates an impenetrable validation matrix. LC-MS/MS confirms the molecular formula and weight, while NMR confirms the 3D atomic connectivity. If LC-MS/MS shows the correct mass but NMR reveals a complex multiplet instead of the expected AB doublet system, the structure is immediately flagged as an invalid isomer.
Quantitative Comparison of Analytical Platforms
| Analytical Platform | Primary Function | Causality / Mechanistic Value | Resolution / Sensitivity | Structural Information Yield |
| HPLC-UV | Purity & Retention | Separates components; confirms the absence of unreacted starting materials (e.g., phenol). | High (LOD ~10 µg/mL) | Low (Only retention time matching) |
| FT-IR | Functional Groups | Identifies vibrational modes; confirms presence of the ketone ( | Moderate | Moderate (Functional group level) |
| LC-MS/MS | Exact Mass & Fragments | Ionizes molecules to determine exact mass; MRM transitions validate specific structural linkages. | Ultra-High (LOD <1 µg/mL) | High (Molecular formula & cleavage points) |
| Atomic Connectivity | Maps the magnetic environment of nuclei; definitively proves positional isomerism (para vs meta). | Low (Requires >1 mg pure sample) | Ultra-High (Complete 3D atomic mapping) |
Experimental Protocols: A Self-Validating Workflow
The following step-by-step methodologies detail the synthesis and structural validation of the primary intermediate, 4-chloro-4'-hydroxybenzophenone. Every step is designed with causality in mind to ensure a robust, self-validating outcome.
Phase 1: Synthesis via Friedel-Crafts Acylation
Causality: Friedel-Crafts acylation is selected because it allows for the direct, regioselective coupling of the aromatic rings necessary to build the benzophenone core (2)[2].
-
Activation: Add thionyl chloride (30 mL) to 4-chlorobenzoic acid (3.0 g, 0.019 mol). Reflux for 5 hours. Reasoning: This generates the highly reactive 4-chlorobenzoyl chloride intermediate required for the subsequent electrophilic aromatic substitution[2].
-
Regioselective Coupling: Dissolve the resulting acid chloride in methylene chloride (20 mL). Slowly add this to a solution containing aluminum chloride (
, 2.5 g) and phenol (1.8 g) at 0°C. Reasoning: Maintaining a 0°C environment controls the exothermic reaction and thermodynamically favors para-substitution over ortho-substitution, minimizing isomeric impurities.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Propagation & Isolation: Maintain the reaction under a nitrogen atmosphere at room temperature for 14 hours. Monitor progress via TLC (ethyl acetate:hexane, 2:8 v/v). Quench the reaction, extract the organic layer, and concentrate to yield the raw intermediate[2].
Phase 2: Orthogonal Structural Validation
Causality: To ensure the isolated intermediate is not the isomeric 3-chloro-4'-hydroxybenzophenone impurity, a self-validating loop of HPLC (purity), LC-MS/MS (mass), and NMR (connectivity) is executed.
-
HPLC-UV (Purity Assessment):
-
Method: Inject the sample into a Waters XBridge C18 column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of acetonitrile:water (75:25 v/v) at a flow rate of 1 mL/min (3)[3].
-
Validation: Monitor at 286 nm. A single sharp peak confirms >98% purity, validating that the sample is ready for structural elucidation without interference from unreacted phenol[3].
-
-
LC-MS/MS (Mass & Fragmentation):
-
Method: Operate a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM)[4].
-
Validation: For fenofibric acid derivatives, target the specific precursor ions. For fenofibric acid itself, monitoring the transition m/z 317.0 → 230.9 confirms the exact mass and the specific cleavage of the ether linkage, validating the molecular formula[4].
-
-
H-NMR (Atomic Connectivity):
-
Method: Dissolve the purified intermediate in
with TMS as an internal standard. Record spectra at 400 MHz.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Validation: Analyze the aromatic region (7.0 - 8.0 ppm). The presence of two distinct pairs of doublets (an AB spin system) with a coupling constant (
) of ~8.5 Hz definitively proves the para-substitution on both aromatic rings, ruling out meta-substituted impurities and closing the self-validating loop.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Validation Workflow Visualization
Workflow for the orthogonal structural validation of Fenofibrate intermediates.
References
- Title: Synthesis and characterization of potential impurities in Fenofibrate drug substance Source: Der Pharma Chemica URL
- Source: Phmethods.
- Source: ASPET (doi.org)
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(2-chloroethoxy)benzoyl Chloride
Executive Summary & Chemical Context
4-(2-Chloroethoxy)benzoyl Chloride (CAS: 54373-15-8) is a specialized electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. As a benzoyl chloride derivative featuring a chloroethoxy tail, it presents a dual-hazard profile: high corrosivity typical of acid chlorides and alkylating potential from the chlorinated ether side chain.
This guide moves beyond generic safety data sheets (SDS) to provide a field-validated operational protocol. The primary risk driver is hydrolytic instability ; upon contact with atmospheric moisture or mucosal tissue, this compound rapidly liberates hydrochloric acid (HCl) gas and the parent benzoic acid derivative, causing immediate, severe chemical burns and respiratory trauma.
Hazard Mechanism & Critical Control Points
To handle this compound safely, one must understand the causality of its hazard profile.
-
Hydrolysis Mechanism: The carbonyl carbon is highly electrophilic. Water acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate, which collapses to release chloride as HCl.
-
Operational Implication: Moisture control is not just for yield protection; it is a safety control. Handling outside a controlled atmosphere (e.g., dry box or nitrogen-flushed hood) increases the risk of acid fume generation.
-
-
Lachrymator Effect: Like many benzyl and benzoyl halides, this compound acts as a potent lachrymator (tear gas).
-
Operational Implication: Standard fume hood airflow (100 fpm face velocity) is non-negotiable.
-
Physical & Chemical Properties Table
| Property | Value / Description | Operational Relevance |
| State | Solid (low melting) or Liquid | May solidify in cool storage; requires gentle warming to transfer. |
| Reactivity | Water-Reactive | Violent decomposition with water; releases HCl gas. |
| Corrosivity | Skin/Eye Category 1B | Causes irreversible tissue damage upon contact. |
| Incompatibility | Alcohols, Amines, Bases, Oxidizers | Exothermic reaction with nucleophiles. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for acid chlorides in organic solvents.
Dermal Protection Strategy
The choice of glove depends heavily on the solvent carrier . Acid chlorides are frequently dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF).
| Handling State | Recommended Glove System | Breakthrough Time | Rationale |
| Neat (Pure Substance) | Double Nitrile (min 5 mil) | > 480 min (approx) | Nitrile resists the acid chloride well, but the "chloroethoxy" tail increases lipophilicity. Double gloving allows immediate removal of the outer layer upon contamination. |
| Solution in DCM | Silver Shield / Laminate (Inner) + Nitrile (Outer) | > 240 min | CRITICAL: Nitrile degrades in <2 minutes in DCM. You must use a laminate liner to prevent chemical burns. |
| Solution in THF | Silver Shield / Laminate | > 240 min | Standard nitrile offers poor resistance to THF. |
Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9]
-
Primary: Chemical Fume Hood (Certified). Sash height must be kept at the working level (approx. 18 inches).
-
Secondary: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient due to the risk of corrosive vapors bypassing the side shields.
-
Tertiary: If working outside a hood (strictly discouraged), a Full-Face Respirator with Acid Gas (Yellow/Olive) and Organic Vapor (Black) cartridges is mandatory.
Operational Workflow Diagrams
Figure 1: Safe Handling Lifecycle
This workflow enforces a "Check-Verify-Act" logic to prevent exposure events.
Caption: Figure 1. Operational lifecycle emphasizing the integrity check before opening the container to prevent unexpected HCl release.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Quench Station Setup: Before opening the bottle, prepare a beaker containing saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH) in an ice bath. This is your emergency neutralization bucket.
-
Atmosphere Control: If possible, flush the reaction vessel with dry Nitrogen or Argon. Moisture in the air will degrade the reagent and generate fumes.
Phase 2: Weighing & Transfer
The most dangerous moment is the transfer, where the reagent is exposed to air.
-
Solid Handling: If the material has solidified, do not heat aggressively. Warm gently (max 40°C) in a water bath inside the hood. Loosen the cap slightly to vent pressure before heating.
-
Liquid Transfer: Use a glass syringe with a long needle or a positive-displacement pipette.
-
Technique: Avoid pouring.[1] Pouring creates a large surface area for hydrolysis and increases splash risk.
-
Tip: Keep a "waste beaker" with quenching solution right next to the balance or transfer zone to immediately neutralize the pipette tip/syringe needle after use.
-
Phase 3: Reaction Quenching (Disposal)
Never add water directly to the neat acid chloride.
-
Dilution: Dilute the reaction mixture or waste reagent with an inert solvent (e.g., Toluene or DCM) first.
-
Neutralization: Slowly add the diluted acid chloride solution into the stirred, cooled alkaline solution (NaHCO₃/NaOH).
-
Note: Expect vigorous bubbling (CO₂ evolution) if using bicarbonate.
-
-
Verification: Check pH to ensure it is neutral or basic (pH 7-9) before disposing of the aqueous layer as chemical waste.
Emergency Response Procedures
Figure 2: Spill Response Decision Tree
Caption: Figure 2. Decision logic for spill response. Note that spills outside a fume hood almost always require evacuation due to respiratory hazards.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Do not ignore minor coughing; pulmonary edema can be delayed.
-
Skin Contact: Immediate Drench. Rinse with water for 15 minutes.[2] Do not use "neutralizing creams" on the skin immediately; water volume is key to washing away the acid and the organic residue.
-
Eye Contact: Rinse for 15 minutes, holding eyelids open. Time is critical to prevent corneal opacity.
References
-
PubChem. (n.d.).[3][4] 4-(2-Chloroethoxy)benzaldehyde (Precursor/Related Derivative) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
University of North Carolina at Greensboro. (n.d.). Resistance to Chemicals of Common Glove Materials.[2][5] Office of Environmental Health and Safety. Retrieved from [Link]
- Massachusetts Institute of Technology (MIT). (n.d.). Standard Operating Procedure: Acid Chlorides. EHS Office. (General protocol grounding).
-
Not Voodoo X. (n.d.). Workup and Quenching Guide: Acid Chlorides. University of Rochester. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
